The table below summarizes the core toxicological and safety data for propylparaben from the identified reviews.
| Aspect | Key Findings | Source / Experimental Overview |
|---|---|---|
| General Profile | Stable, non-volatile antimicrobial preservative; used in foods, drugs, cosmetics for over 50 years. | [1] |
| Absorption & Metabolism | Readily absorbed from GI tract and skin; hydrolyzed to p-hydroxybenzoic acid (PHBA); conjugated (glucuronic acid, sulfuric acid); rapidly excreted in urine without accumulation. | Methodology: Studies in rats, rabbits, dogs, cats, and humans. Protocol: Administer propyl paraben orally or dermally, then analyze blood, tissues, and excreta (e.g., urine) for parent compound and metabolites over time. [1] [2] |
| Acute Toxicity | Low acute oral and parenteral toxicity in lab animals. | [1] [2] |
| Chronic Toxicity (Oral) | Low toxicity in limited long-term rat studies; No evidence of carcinogenicity. NOAEL (No-Observed-Adverse-Effect Level) in rat: 5500 mg/kg. | Methodology: Long-term oral administration studies in rodents. Protocol: Incorporate propyl paraben into the diet of rats at various concentrations for a substantial portion of their lifespan. Regularly monitor health, conduct histopathological examinations of tissues post-mortem. [1] [2] |
| Genotoxicity | Not mutagenic in Ames bacterial tests and other yeast assays; generally nonmutagenic and non-clastogenic. | Methodology: In vitro assays. Protocol (Ames test): Incubate propyl paraben with specific strains of Salmonella typhimurium in the presence or absence of a metabolic activation system. Count the number of revertant colonies; a significant increase indicates mutagenicity. [1] [2] [3] |
| Irritation & Sensitization | Non-irritating, non-sensitizing, and non-poisonous in normal skin at use concentrations. Sensitization reactions are rare, primarily occur with application to damaged or broken skin. | Methodology: Human clinical patch testing. Protocol: Apply patches containing propyl paraben (typically at 5-15% concentration) to intact skin of volunteers (for irritation) or to patients with dermatitis (for sensitization) for 48 hours. Reactions are assessed after patch removal. [1] [3] |
| Estrogenic Activity | Shows very weak in vitro estrogenic activity, but potency is orders of magnitude less than natural estradiol. | Methodology: In vitro receptor binding and cell proliferation assays. Protocol: 1. Receptor Binding: Assess the ability of propyl paraben to compete with radiolabeled estradiol for binding to the human estrogen receptor (ERα/β). 2. Cell Proliferation: Measure the growth of human breast cancer cells (e.g., MCF-7) exposed to propyl paraben compared to a positive control (estradiol). [3] |
The following diagram illustrates the primary metabolic fate of propylparaben in the body, based on the described biochemical studies.
Propylparaben (propyl 4-hydroxybenzoate) and its sodium salt are synthetic antimicrobial preservatives extensively utilized in pharmaceuticals, cosmetics, and food products. As a member of the paraben family, its efficacy stems from its ability to inhibit microbial growth, thereby extending product shelf life. From a pharmacokinetic perspective, propylparaben is characterized as a stable, white crystalline solid with a molecular weight of 180.203 g·mol⁻¹ (202.18 g·mol⁻¹ for the sodium salt) and notable water solubility, which facilitates its absorption via both the gastrointestinal tract and the dermis [1] [2]. Despite its long history of use, in-depth pharmacokinetic studies in humans have only been published more recently, driven by concerns regarding its potential as an endocrine-disrupting chemical [3] [4]. This whitepaper consolidates the current scientific understanding of its ADME properties, providing structured quantitative data and experimental methodologies to inform drug development and safety assessment.
Absorption of propylparaben is rapid and occurs through multiple routes of administration, with the rate and extent varying significantly depending on the pathway.
Following a single oral administration of 0.6 mg/kg bw of deuterium-labeled propylparaben to human volunteers, the compound was rapidly absorbed, with peak absorption occurring in under 2 hours [3] [5]. This rapid uptake from the gastrointestinal tract indicates high permeability, a characteristic that must be considered for orally administered drug formulations containing the preservative.
In contrast, dermal application results in a notably slower absorption profile. A study involving a paraben mixture cream applied to the human arm demonstrated that the time to reach peak plasma concentration (Tₘₐₓ) was 5.3 hours for propylparaben, with methylparaben and ethylparaben showing even longer Tₘₐₓ values of 7.8 and 10.5 hours, respectively [6]. This delayed absorption is a critical factor for topically applied pharmaceuticals and cosmetics, as it prolongs the exposure time of the parent compound to systemic circulation.
Table 1: Comparative Absorption Parameters of Propylparaben by Route
| Parameter | Oral Administration [3] | Dermal Administration [6] |
|---|---|---|
| Time to Peak Absorption (Tₘₐₓ) | < 2 hours | 5.3 hours (for PrP) |
| Key Finding | Rapid and complete absorption | Slower absorption rate vs. oral |
While the provided search results do not specify the volume of distribution or the exact extent of plasma protein binding for propylparaben, its physicochemical properties suggest a potential for wide distribution in the body. The terminal elimination half-life after oral administration is relatively short, recorded at 2.9 hours [3], which implies that the compound and its metabolites do not persist extensively in systemic circulation. However, a significant finding from route comparison studies is that dermal exposure leads to a higher proportion of the biologically active, unconjugated parent compound in the systemic circulation compared to oral exposure [6]. This is toxicologically relevant because the unconjugated form is considered the primary biologically active species capable of interacting with cellular targets, such as endocrine receptors.
Propylparaben undergoes extensive first-pass metabolism primarily in the liver, following two major biotransformation pathways [3] [5]. The metabolic fate is a crucial determinant of its detoxification and overall biological activity.
The metabolic fate is highly dependent on the route of exposure. Following oral administration, propylparaben is extensively metabolized to conjugated forms, whereas dermal exposure results in a lower fraction of conjugated metabolites, thereby increasing the systemic bioavailability of the unconjugated, parent paraben [6].
The diagram below illustrates the primary metabolic pathways of propylparaben in humans:
Elimination of propylparaben and its metabolites occurs primarily via renal excretion, and the pharmacokinetic profile is well-described by a two-compartment model [3]. The following table quantifies the fractional urinary excretion of the parent compound and its major metabolites after a single oral dose.
Table 2: Urinary Excretion Fractions of Propylparaben and Metabolites after Oral Administration [3] [5]
| Compound Measured in Urine | Fraction of Administered Dose Excreted (%) | Notes |
|---|---|---|
| Unconjugated (Free) Propylparaben | 0.05% | Represents the bioactive fraction. |
| Total Propylparaben (free + conjugates) | 8.6% ± 1.4% | Reflects the extent of systemic exposure. |
| p-Hydroxyhippuric Acid (PHHA) | 23.2% | Major end-metabolite from hydrolysis. |
| p-Hydroxybenzoic Acid (PHBA) | 7.0% | Intermediate hydrolysis metabolite. |
The elimination half-life differs markedly between exposure routes. After oral administration, the terminal half-life is a relatively short 2.9 hours [3], confirming rapid elimination. In contrast, the half-life after dermal exposure is significantly longer, measured at 9.3 hours for propylparaben [6]. This prolonged half-life, coupled with the higher proportion of unconjugated paraben, indicates that dermal exposure presents a distinct and potentially more concerning pharmacokinetic profile from a toxicological standpoint. The fractional urinary excretion (Fue) of total propylparaben after dermal exposure is also considerably lower (1.9%) compared to oral exposure (8.6%), suggesting alternative excretion routes or different tissue distribution for the dermally absorbed dose [6].
To ensure the reliability of pharmacokinetic data, robust and sensitive experimental protocols are essential. The following methodology, adapted from key human studies, provides a template for conducting ADME research on propylparaben.
The gold standard for quantification is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method allows for the specific and sensitive simultaneous measurement of the parent compound and its metabolites [3] [6].
The workflow for a typical ADME study is summarized below:
Understanding ADME in vulnerable populations is a critical aspect of safety assessment.
Very Preterm Infants (VPIs): A significant prospective study found that 85.5% of VPIs in neonatal intensive care units (NICUs) are exposed to parabens via pharmaceutical excipients [7]. The reported mean paraben intake was 2.2 (±1.4) mg/kg/day, with the acceptable daily intake (ADI) being exceeded in 3.5% of exposed infants [7]. This is particularly concerning due to their renal immaturity, which may lead to compound accumulation, and their heightened susceptibility to endocrine disruption during this critical developmental window [7].
Toxicological Implications: The key concern surrounding propylparaben is its documented activity as an endocrine disruptor [4] [1]. Its ability to bind to estrogen receptors and the correlation between its exposure and adverse outcomes like aeroallergen sensitization in children underscore the importance of its ADME properties [8]. The route of exposure is a major determinant of risk; dermal exposure leads to a longer systemic half-life and a higher burden of the unconjugated, biologically active compound [6]. Furthermore, molecular interaction studies suggest that propylparaben can interfere with embryonic neuronal proteins in model organisms like Danio rerio, highlighting potential developmental neurotoxicity [4].
The comprehensive pharmacokinetic profile of propylparaben reveals a compound that is rapidly absorbed and eliminated after oral administration, but one that exhibits a more concerning profile with higher systemic bioavailability of the active form after dermal application. Its metabolism is extensive, primarily to conjugated products and simple hydrolysis metabolites, which are efficiently excreted in urine in healthy adults.
Propylparaben sodium exerts its antimicrobial effect through several key mechanisms that destabilize microbial cells:
Research into this compound has revealed several biological activities with potential implications for drug development. The table below summarizes the key findings.
| Biological Activity | Observed Effects / Potential Mechanisms | Research Context |
|---|---|---|
| Endocrine Disruption | Alters cell cycle, apoptosis, steroidogenesis pathways; decreases sperm count & motility [3] [4]. Mimics estrogen, binds to estrogen receptors (ERα/ERβ), alters enzymes for estrogen metabolism [1]. | In vitro & animal studies (e.g., rat ovarian follicles, sperm analysis) [3] [4]. |
| Sodium Channel Inhibition | Inhibits voltage-gated sodium channels in cardiomyocytes; shown to protect against ischemia-reperfusion injury [5]. | Isolated adult rat cardiomyocytes (whole-cell patch-clamp) [5]. |
| Immune & Metabolic Effects | Associated with aeroallergen sensitization & eczema severity; metabolic perturbations in serine/glycine metabolism, branched-chain amino acid metabolism, ammonia recycling [6]. | Human population study (children); untargeted metabolomics analysis of urine samples [6]. |
For researchers aiming to investigate these mechanisms, here are methodologies for two critical experimental approaches cited in the literature.
This protocol is based on the experiment that demonstrated the inhibition of voltage-gated Na+ channels in isolated adult rat cardiomyocytes [5].
This methodology is derived from studies linking propylparaben to mitochondrial dysfunction and the evaluation of its protective effects against ischemia-reperfusion injury [5] [2].
The diagram below maps the experimental workflow from cell preparation to data analysis, integrating the key signaling pathways involved in this compound's biological actions.
Experimental workflow for investigating this compound's mechanisms of action (MOA)
The following table summarizes the core technical information for propylparaben sodium:
| Property | Description |
|---|---|
| Chemical Name | Sodium propyl p-hydroxybenzoate; this compound [1] [2] |
| CAS Number | 35285-69-9 [2] |
| Natural Occurrence | Not known to occur naturally; it is a synthetically produced compound [3]. |
| Molecular Weight | 180.20 g/mol (for propylparaben) [4] |
| Key Characteristics | White, hygroscopic crystalline powder; highly water-soluble [1] [2]. |
| Primary Function | Antimicrobial preservative [1] [5]. |
While this compound itself is synthetic, its parent compound, propylparaben, is an ester derived from p-hydroxybenzoic acid [4]. It is noteworthy that methylparaben (a related compound with a shorter alkyl chain) has been found to occur naturally in foods like cloudberry and yellow passion fruit [3]. However, this natural occurrence has not been documented for the propyl ester form.
This compound is widely used as a preservative in various industries due to its safety, efficacy, and broad-spectrum antimicrobial activity [2].
For research purposes, a standard method to assess preservative effectiveness involves challenging a product with specific microorganisms and checking for their growth over time. This is a core protocol mandated by pharmacopoeias for multi-dose drugs [5]. The standard test strains include:
The experimental workflow can be summarized as follows, which you can adapt for laboratory testing:
The table below summarizes the core technical identity and primary uses of Propylparaben Sodium (E217).
| Property | Description |
|---|---|
| IUPAC Name | Sodium 4-(propoxycarbonyl)benzen-1-olate [1] |
| Chemical Formula | C₁₀H₁₁NaO₃ [2] [1] |
| CAS Number | 35285-69-9 [1] |
| E Number | E217 [3] [1] |
| Molecular Weight | 202.185 g/mol [1] |
| Synonyms | Sodium propylparaben, Sodium propyl p-hydroxybenzoate [3] [1] |
| Primary Function | Antimicrobial preservative [4] [5] [3] |
| Key Applications | • Foods: Baked goods, pastries, tortillas, juices, jams, dairy products [5] [3]. • Cosmetics & Pharmaceuticals: Creams, lotions, shampoos, eye washes, injectable solutions, tablets [5] [3]. • Medical: Component in antimicrobial catheter lock solutions [5]. |
This compound is the sodium salt of propylparaben (Propyl 4-hydroxybenzoate) [3]. The synthetic esterification of 4-hydroxybenzoic acid with propanol is a common production method for the parent compound [3].
One synthesis example for the sodium salt involves reacting the propyl ester of 4-hydroxybenzoic acid with sodium hydride in a solvent like diglyme (diethylene glycol dimethyl ether) [6]. The resulting sodium propylparaben is a white, crystalline solid that is stable, non-volatile, and highly soluble in water [4] [5] [3].
Available toxicological data provides a foundation for safety assessment, though new research continues to emerge.
| Aspect | Findings |
|---|---|
| Acute Toxicity | Relatively non-toxic via oral and parenteral routes; mildly irritating to skin [4]. |
| Chronic Toxicity (Animal Studies) | No-Observed-Effect Levels (NOEL) reported from 1200–4000 mg/kg; No-Observed-Adverse-Effect Level (NOAEL) in rats: 5500 mg/kg [4]. |
| Metabolism & Excretion | Readily absorbed, hydrolyzed to p-hydroxybenzoic acid, conjugated, and rapidly excreted in urine with no evidence of accumulation [4]. |
| Genotoxicity | Not considered carcinogenic, mutagenic, or clastogenic [4]. |
| Suggested Mechanism | Linked to mitochondrial failure via induction of membrane permeability transition, uncoupling oxidative phosphorylation [4]. |
A 2025 study on mouse embryos proposed a detailed mechanism for PrPB-induced developmental toxicity, suggesting that high doses cause oxidative stress leading to organelle dysfunction. The relationship between these events can be visualized as follows:
Proposed pathway of high-dose Propylparaben toxicity in early mouse embryos [7].
The study found that this exposure disrupted the formation of the actin zipper by interfering with ZO1 and E-cadherin localization, ultimately affecting blastocyst formation. Even a lower dose (300 μM) that did not impact development rates decreased trophectoderm cell numbers, indicating poor blastocyst quality [7].
There is a significant divergence in the regulatory status of this compound (E217) across different regions, which is critical for global product development.
| Region | Status | Basis / Key Information |
|---|---|---|
| United States | Permitted [8] [3] | FDA regulates as a food additive; maximum level typically 0.1% in finished food [3]. |
| European Union | Banned in Food [8] [9] | Banned from use in food products (as E217) over endocrine disruption concerns [8]. |
| European Union | Permitted in Cosmetics | Safe for use in finished cosmetics when sum of butyl- and propylparaben concentrations ≤ 0.19% [3]. |
| California, USA | Future Ban | Banned (with 3 other additives) from food; manufacture, sale, distribution prohibited effective 2027 [3]. |
Based on the information available, here are key areas where technical knowledge is limited and further research is needed:
The following table summarizes the key technical data for propylparaben sodium:
| Property | Value / Description |
|---|---|
| pKa | 8.46 (at 20 °C) [1] |
| CAS Registry Number | 35285-69-9 [1] |
| Molecular Formula | C10H11NaO3 [1] [2] |
| Molecular Weight | 204.2 g/mol [1] |
| Appearance | White to Off-White crystalline powder, hygroscopic [1] [3] |
| Melting Point | 302 °C [1] |
| pH (1g/l, H₂O) | 9.5 - 10.5 [1] |
| Water Solubility | Freely soluble; 1000 g/L at 23°C [1] |
For reliable identification and quantification in formulations, a validated Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method can be employed [4]. The following diagram illustrates the general workflow for sample analysis using this method.
Workflow for the RP-UPLC analysis of this compound.
The pKa value is central to the compound's behavior. At a formulation pH below the pKa, the protonated form dominates, which can reduce water solubility. At a pH above the pKa, the deprotonated form (the salt) prevails, ensuring high aqueous solubility, which is why the sodium salt is commonly used in water-based products [5].
The table below summarizes the core physicochemical data available for propylparaben sodium from the search results.
| Property | Value | Description / Significance |
|---|---|---|
| log P | 2.17 [1] | Measure of lipophilicity; key for predicting drug absorption and distribution. |
| Molecular Formula | C10H11NaO3 [1] | - |
| CAS Number | 35285-69-9 [1] | - |
| Physical Form | White hygroscopic crystalline powder [2] | - |
| Solubility | Readily soluble in water; slightly soluble in ethanol (96%); insoluble in fat [2] | High water solubility is key for its function as a preservative in aqueous formulations. |
While explicit protocols for this compound are unavailable, the search results describe established general methods for measuring log P.
The measured log P of 2.17 for this compound has specific implications for its behavior in biological and formulation contexts.
The following diagram illustrates how log P influences the key properties of a compound like this compound in a drug development context.
Propylparaben sodium (PPNa) is the sodium salt of propylparaben, widely employed as an antimicrobial preservative in pharmaceutical, cosmetic, and food products due to its broad-spectrum activity against molds, yeasts, and bacteria. As regulatory requirements tighten globally, particularly regarding preservative safety and concentration limits, accurate quantification of PPNa in various matrices has become essential for quality control and product safety assessment. High-performance liquid chromatography (HPLC) has emerged as the primary analytical technique for paraben determination due to its sensitivity, reproducibility, and ability to simultaneously separate multiple preservatives and their degradation products.
This application note provides a comprehensive compilation of reversed-phase HPLC and UPLC methods for the analysis of PPNa in various pharmaceutical and cosmetic matrices, with emphasis on stability-indicating methods that can separate PPNa from its degradation products and other formulation components. The protocols include detailed method validation data demonstrating compliance with International Conference on Harmonization (ICH) guidelines, making them suitable for implementation in regulated quality control laboratories for routine analysis and stability studies.
Various HPLC methods have been developed for the analysis of this compound in different matrices, utilizing different stationary phases, mobile phases, and detection systems. The following table summarizes the key chromatographic conditions from recent scientific literature:
Table 1: HPLC Methods for this compound Analysis
| Application Context | Stationary Phase | Mobile Phase Composition | Detection | Runtime | Reference |
|---|---|---|---|---|---|
| General RP Separation | Newcrom R1 C18 | MeCN/Water/H₃PO₄ | UV or MS | Not specified | [1] |
| Paraben Degradants in Pharmaceuticals | Waters Cortecs C18 (2.7 μm, 4.6 × 150 mm) | Gradient: 0.1% H₃PO₄ in water (A) and water:MeCN:H₃PO₄ (100:900:1) (B) | UV 254 nm | Not specified | [2] |
| Topical Gel with Ketorolac | BEH C18 (50×2.1 mm, 1.7 μm) | Triethylamine buffer (pH 2.5):THF:MeOH (665:35:300) | UV 252 nm | 10 min | [3] |
| Preservatives in Kid Drops | C18 (5 μm, 4.6 × 250 mm) | Phosphate buffer (pH 3):ACN (65:35) | UV 210 nm | 30 min | [4] |
| Diclofenac Emulgel | SUPELCO Discovery C18 | Phosphate buffer (pH 3.5):MeOH (45:55) | UV 254 nm | 17 min | [5] |
| Cosmeceutical Gel with Adapalene | C18 column | Phosphate buffer (pH 4.5):ACN gradient | DAD | Not specified | [6] |
The selection of chromatographic conditions depends on the specific application, matrix complexity, and required sensitivity. For mass spectrometry compatibility, phosphoric acid should be replaced with volatile alternatives such as formic acid [1]. The wavelength selection varies based on the specific analytes of interest, with lower wavelengths (210 nm) providing higher sensitivity for preservatives like bronopol [4], while 254 nm is suitable for most paraben analyses and offers better baseline stability in complex matrices [2] [5].
Analytical method validation is essential to demonstrate that the HPLC procedure is suitable for its intended purpose. The following validation parameters have been established for PPNa methods according to ICH guidelines:
Table 2: Method Validation Parameters and Typical Results for this compound HPLC Methods
| Validation Parameter | Requirements | Typical Results for PPNa | Reference |
|---|---|---|---|
| Specificity | No interference from excipients, degradants, or other analytes | Baseline separation achieved from degradants and other parabens | [2] [3] |
| Linearity | Correlation coefficient (r) > 0.999 | r > 0.9999 for PPNa in pharmaceutical dosage forms | [2] |
| Range | Appropriate for intended application | 2.38-7.13 μg/mL for UPLC methods; 5-25 μg/mL for conventional HPLC | [3] [4] |
| Accuracy | Recovery 98-102% | 98.5-101.2% recovery across validation studies | [2] [4] |
| Precision | RSD ≤ 1.0% for repeatability | RSD < 1.0% for both intra-day and inter-day precision | [4] |
| Detection Limit | Signal-to-noise ratio ≥ 3 | Sufficiently low for degradation product monitoring | [5] [7] |
| Quantitation Limit | Signal-to-noise ratio ≥ 10 | Adequate for preservative quantification at specified levels | [4] [7] |
| Robustness | Insensitive to deliberate small parameter variations | Maintained system suitability with deliberate flow, pH, and temperature changes | [3] [6] |
The forced degradation studies conducted under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) demonstrate the stability-indicating nature of these methods, with mass balance ≥95% achieved in validated methods [2] [3]. The filter compatibility studies have shown that 0.2 μm PVDF or nylon filters are appropriate for sample preparation without analyte adsorption [3].
This protocol describes a validated isocratic UPLC method for the simultaneous determination of sodium methylparaben, sodium propylparaben, and active pharmaceutical ingredients in topical dosage forms, adapted from the literature [3].
The following workflow diagram illustrates the complete analytical procedure:
Figure 1: HPLC Analysis Workflow for this compound
PPNa is commonly analyzed alongside other preservatives and active ingredients in various pharmaceutical forms:
The developed HPLC methods effectively separate PPNa from its primary degradation product, p-hydroxybenzoic acid, as well as other potential degradants formed under various stress conditions:
The mass balance obtained from forced degradation studies typically exceeds 95%, confirming the stability-indicating capability of the method [2] [3].
The HPLC methods described comply with ICH guidelines Q2(R1) for method validation and Q1A(R2) for stability testing [2] [3]. Recent methods also incorporate green chemistry principles using tools such as the Analytical Method Greenness Score (AMGS) and Analytical GREENness Metric Approach (AGREE) to enhance environmental sustainability [6].
When developing HPLC methods for PPNa analysis, several factors require careful optimization:
The compiled HPLC methods provide reliable, accurate, and precise approaches for the quantification of this compound in various pharmaceutical and cosmetic matrices. The UPLC method offers particular advantages of reduced analysis time and lower solvent consumption, making it suitable for high-throughput quality control laboratories. The stability-indicating capability of these methods allows for simultaneous monitoring of preservative content and degradation products, supporting comprehensive product quality assessment throughout the shelf life.
This protocol outlines the determination of propylparaben in a variety of sample types. The method has been validated for dairy products [1] and is adaptable for environmental [2] and food-contact materials [3] with appropriate sample preparation.
The general workflow for the analysis is summarized in the following diagram:
1. Reagents and Materials [1]
2. Sample Preparation [1]
3. Derivatization [1]
4. GC-MS Instrumental Conditions [1]
5. Quantification [1]
The following tables summarize the key validation parameters for this GC-MS method, demonstrating its reliability for the quantitative determination of propylparaben.
Table 1: Analytical Performance and Validation Parameters for Propylparaben [1]
| Parameter | Result for Propylparaben |
|---|---|
| Linear Range | 20–100 µg/mL |
| Limit of Detection (LOD) | 6–40 ng/kg (for the method) |
| Limit of Quantification (LOQ) | 6–40 ng/kg (for the method) |
| Precision (RSD) | < 7.6% |
| Recovery (%) | 80–108% |
| Matrix Effect (%) | 1–20% |
Table 2: GC-MS Acquisition Parameters (Selected Ion Monitoring) [1]
| Compound | Target Ion (m/z) | Qualifier Ions (m/z) |
|---|---|---|
| Propylparaben-TMS | 179 | 194, 251 |
| Internal Standard (Triphenylphosphate) | 326 | 215, 233 |
This compound (also known as sodium propyl p-hydroxybenzoate) is the sodium salt of propylparaben, widely employed as a broad-spectrum antimicrobial preservative in cosmetic, pharmaceutical, and personal care formulations. This compound functions by inhibiting the growth of mold, yeast, and bacteria, thereby extending product shelf life and ensuring consumer safety. As the sodium salt, it offers enhanced water solubility compared to its parent compound, making it particularly suitable for aqueous-based formulations. The chemical stability and cost-effectiveness of this compound have cemented its position in cosmetic preservation systems, typically used in concentration ranges of 0.01-0.3% depending on product type and regulatory jurisdiction.
Despite its long history of use and proven efficacy, this compound has come under increased regulatory scrutiny and consumer concern due to potential endocrine-disrupting properties and evidence of bioaccumulation in human tissues. These concerns have prompted restrictions in certain markets, particularly for leave-on products and cosmetics intended for children under three years of age. Consequently, researchers and formulators must navigate an increasingly complex landscape of regional regulations while balancing efficacy, safety, and consumer preferences for "clean-label" alternatives. These application notes provide comprehensive technical guidance for the appropriate use, analysis, and regulatory compliance of this compound in cosmetic products.
The global regulatory landscape for this compound is fragmented, with significant variations in permitted concentrations, product applications, and labeling requirements across different markets. Understanding these regulatory nuances is essential for product compliance and successful market entry. The table below summarizes the key regulatory restrictions for propylparaben (as acid) in major cosmetic markets:
Table 1: Global Regulatory Status of Propylparaben in Cosmetic Products
| Region/Authority | Current Status | Key Restrictions | Maximum Concentration |
|---|---|---|---|
| European Union (EC) | Restricted | Banned in leave-on cosmetics for children <3 years (Reg. EU 1004/2014) | 0.14% (as acid) in other cosmetics |
| United States (FDA) | Permitted | Allowed as cosmetic preservative under GMP standards; must be declared on ingredient labels | No specific limit (must follow GMP) |
| China (NMPA) | Case-by-case | Requires safety assessment for cosmetics; often aligns with EU's restrictive approach | Determined by risk assessment |
| Japan (MHLW) | Restricted | Allowed in cosmetics but restricted in infant care products; must be declared on label above set thresholds | Varies by product category |
| Brazil (ANVISA) | Restricted | Aligns closely with EU precautionary measures | 0.14% (as acid) |
In the United States, the Food and Drug Administration (FDA) regulates this compound under the Federal Food, Drug, and Cosmetic Act (FD&C Act). Unlike the EU, the U.S. does not impose specific concentration limits for propylparaben in cosmetics, provided that the product is safe under intended use conditions and complies with Good Manufacturing Practices (GMP) [1]. However, all cosmetic products must adhere to labeling requirements specified in 21 CFR Part 701, which mandates declaration of ingredients in descending order of predominance [2]. The Fair Packaging and Labeling Act (FP&L Act) further requires that ingredient information appears with sufficient prominence and conspicuousness to be read and understood by consumers under customary conditions of purchase [3].
The European Commission has implemented more stringent restrictions through Regulation (EU) 1004/2014, specifically prohibiting propylparaben in leave-on cosmetic products intended for children under three years of age [4]. For other cosmetic products, the maximum authorized concentration remains 0.14% when used individually, or 0.8% when combined with other parabens (as acid). These restrictions reflect the precautionary principle adopted by EU regulators in response to emerging safety concerns. Other markets, including several Latin American countries and Southeast Asian nations, are increasingly aligning with the EU's regulatory approach, creating a trend toward stricter concentration limits and usage restrictions globally.
This compound exhibits estrogenic activity through its ability to bind to estrogen receptor alpha (ESR1) and beta (ESR2), albeit with weaker potency than endogenous estradiol [5]. This endocrine-disrupting potential raises concerns about possible effects on hormone-sensitive tissues and processes. In vitro studies using MCF-7 breast cancer cells have demonstrated that propylparaben can promote cell proliferation at concentrations as low as 0.0001% (1 μg/mL), suggesting estrogenic effects [5]. Additional research indicates that propylparaben may alter expression of estrogen-responsive genes and interfere with normal steroidogenesis in various cell models. These findings have contributed to the ongoing scientific debate about the potential link between paraben exposure and hormone-sensitive cancers, although human epidemiological evidence remains inconclusive.
Recent investigations have revealed significant reproductive toxicological effects of propylparaben, particularly concerning trophoblast function and female reproductive physiology. A 2024 study examining the impact on HTR-8/SVneo human trophoblast cells demonstrated that propylparaben exposure triggered dose-dependent cytotoxicity following 48-hour exposure, with cell viability reduced by 26% at 100 μmol/L and 58% at 200 μmol/L [6]. The mechanisms underlying these effects included induction of apoptosis (evidenced by increased Bax/Bcl-2 ratio and activated Caspase-3), G0/G1 cell cycle arrest, elevated reactive oxygen species (ROS) generation, and reduced mitochondrial membrane potential [6]. These cellular changes could potentially impair trophoblast invasion—a critical process for successful embryo implantation and placental development—thereby contributing to pregnancy complications such as spontaneous abortion, preeclampsia, and intrauterine growth restriction.
Table 2: Summary of Propylparaben Toxicity Findings in Recent Scientific Literature
| Study System | Exposure Concentration | Key Findings | Reference |
|---|---|---|---|
| HTR-8/SVneo human trophoblast cells | 50-200 μmol/L for 48h | Dose-dependent cytotoxicity; apoptosis induction; G0/G1 cell cycle arrest; ↑ROS; ↓mitochondrial membrane potential | [6] |
| Spontaneously immortalized secretory murine oviductal epithelial (MOE) cells | 10-100 μg/mL for 48h | Significant reduction in cell proliferation; G0/G1 cell cycle arrest; ↑expression of p21 and p27 | [5] |
| Human placental BeWo cells | 10-1000 μM for 24-48h | Significant reduction in cell viability; caspase-3 dependent apoptosis | [6] |
| Mouse ovarian antral follicles | 10-1000 μg/mL for 96h | Inhibition of follicle growth; altered steroidogenesis; ↑expression of cell-cycle and apoptosis regulators | [5] |
Additional research on mouse oviductal epithelial (MOE) cells demonstrated that propylparaben exposure significantly reduced cell proliferation at concentrations of 10 μg/mL and above, while also inducing G0/G1 cell cycle arrest and increasing the expression of cell cycle inhibitors p21 and p27 [5]. These cellular changes could potentially impair oviductal secretory function, with consequential effects on gamete transport, fertilization, and early embryonic development. Despite these concerning findings, it is important to note that many in vitro studies utilize concentrations that exceed typical human exposure levels, and the relevance to actual human health risks at environmental exposure levels remains a subject of ongoing investigation and debate within the scientific community.
The following diagram illustrates the key cellular mechanisms underlying propylparaben toxicity based on current scientific understanding:
Figure 1: Cellular Mechanisms of Propylparaben Toxicity
A validated, stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the simultaneous quantification of sodium methylparaben, sodium propylparaben, and active pharmaceutical ingredients such as ketorolac tromethamine in topical dosage forms [7]. This method offers significant advantages for cosmetic quality control, including reduced analysis time, enhanced resolution, and improved sensitivity compared to conventional HPLC methods.
Chromatographic Conditions:
Standard Solution Preparation:
Sample Preparation:
Method Validation Parameters: The described method has been validated according to International Conference on Harmonization (ICH) guidelines with demonstrated linearity in the concentration range of 2.38-7.13 μg/mL for sodium propylparaben, 20.8-62.4 μg/mL for sodium methylparaben, and 248-744 μg/mL for ketorolac tromethamine, all with correlation coefficients >0.999 [7]. The method also exhibited adequate specificity, precision (RSD <2%), accuracy (recovery 98-102%), and robustness against deliberate variations in chromatographic conditions.
Preservative efficacy testing is essential to ensure that the chosen preservative system, including this compound, provides adequate protection against microbial contamination throughout a product's shelf life. The following protocol outlines the standard PET procedure for cosmetic formulations:
Test Microorganisms:
Procedure:
Acceptance Criteria: For a preservative system to be considered effective, it should demonstrate:
The following diagram illustrates the complete analytical workflow for propylparaben quantification and preservative efficacy testing:
Figure 2: Analytical Workflow for Propylparaben Quantification and Efficacy Testing
When incorporating this compound into cosmetic formulations, several factors must be considered to optimize efficacy while maintaining safety and regulatory compliance:
For rinse-off products (shampoos, shower gels), concentrations at the lower end of the range (0.01-0.1%) are typically sufficient, while leave-on products (creams, lotions) may require higher concentrations (0.1-0.3%) due to increased consumer exposure and contamination risk. However, formulators must remain cognizant of regional restrictions, particularly the EU limit of 0.14% for propylparaben in leave-on cosmetics [4].
Growing consumer demand for "clean-label" cosmetics and increasing regulatory restrictions have accelerated the development of alternative preservation systems. The table below summarizes leading commercial alternatives to this compound:
Table 3: Commercial Alternatives to this compound in Cosmetic Formulations
| Alternative System | Supplier | Composition | Recommended Usage | Key Features |
|---|---|---|---|---|
| SymGuard CD | Symrise AG | Caprylyl glycol + phenylpropanol | 0.5-1.5% | Multifunctional; effective in pH 4-8; water-dispersible |
| Optiphen Series | Ashland Global | Phenoxyethanol + caprylyl glycol blends | 0.5-1.5% | Paraben-free; compatible with emulsions and surfactants |
| Nipaguard SCE | Clariant AG | Sorbitan caprylate + propanediol + benzoic acid | 0.5-1.0% | ECOCERT/COSMOS approved; natural origin |
| euxyl K 903 | Schülke & Mayr | Benzoic acid + sorbic acid + benzyl alcohol | 0.5-1.0% | Broad-spectrum; suitable for natural cosmetics |
| Geogard Series | Lonza (Arxada) | Gluconolactone + sodium benzoate or benzyl alcohol + salicylic acid + glycerin | 0.5-1.0% | Natural; ECOCERT/COSMOS certified; pH-dependent (optimal ≤6.5) |
Formulators should note that many paraben alternatives require pH optimization for maximum efficacy, particularly organic acid-based systems that perform best at pH ≤5.5. Additionally, alternative preservatives may have different solubility characteristics and may require solubilizers or specific incorporation techniques. Preservative efficacy testing (PET) remains essential when reformulating with alternative systems, as efficacy can vary significantly based on specific formulation matrices, packaging, and manufacturing processes.
This compound remains a widely utilized preservative in cosmetic formulations due to its proven efficacy, broad-spectrum activity, and cost-effectiveness. However, increasing regulatory restrictions and consumer concerns about potential health effects, particularly regarding endocrine disruption and reproductive toxicity, necessitate careful consideration of its use in new product development. Researchers and formulators must maintain current knowledge of evolving regulatory requirements across target markets and implement robust analytical methods, such as the UPLC protocol described herein, to ensure accurate quantification and quality control.
The trend toward clean-label formulations and growing consumer preference for "paraben-free" products continue to drive innovation in alternative preservation systems. While these alternatives offer viable options for product preservation, they often present their own formulation challenges, including pH dependency, solubility limitations, and potential sensory impacts. A comprehensive approach to cosmetic preservation should consider not only the choice of preservative but also ancillary strategies such as hurdle technology, packaging optimization (e.g., airless dispensers), and manufacturing process controls to minimize microbial contamination risk. Ultimately, the selection of an appropriate preservation system must balance efficacy, safety, regulatory compliance, and consumer acceptability while ensuring product integrity throughout its intended shelf life.
This compound is the sodium salt of propylparaben, a commonly used antimicrobial preservative. Its key characteristics are summarized in the table below.
| Property | Description |
|---|---|
| Chemical Name | Sodium propyl p-hydroxybenzoate; Propyl 4-hydroxybenzoate sodium [1] [2] |
| Molecular Formula | NaC₁₀H₁₁O₃ / C₁₀H₁₁NaO₃ [1] [3] |
| Molecular Weight | 202.18 g/mol [3] |
| CAS Number | 35285-69-9 [3] |
| Appearance | White, crystalline, odorless or almost odorless powder [4] |
| Solubility | Freely soluble in water; sparingly soluble in ethanol (95%) [4] |
| Mechanism of Action | Disruption of cell membrane function and integrity; uncoupling of oxidative phosphorylation in mitochondria [5] [6] |
| Common Uses | Preservative in cosmetics, pharmaceuticals, and food products [5] [2] [7] |
Preservative Efficacy Testing, also known as a "challenge test," is critical for ensuring that a formulation can resist microbial contamination over its shelf life. The following workflow outlines the general process for a PET study adapted for a product preserved with this compound.
| Microorganism | Log Reduction Requirement |
|---|---|
| Bacteria | Not less than 3.0 log at 14 days, and no increase from 14 to 28 days. |
| Yeast & Mold | Not less than 2.0 log at 14 days, and no increase from 14 to 28 days. |
Accurate quantification of this compound and its potential degradation products is essential for quality control. Stability-indicating methods are required.
This method simultaneously quantifies this compound, methylparaben sodium, and an active drug (Ketorolac tromethamine) in a topical gel.
Chromatographic Conditions:
Sample Preparation:
Method Validation: The method was validated per ICH guidelines and proven to be specific, linear, precise, and accurate. It successfully separated the analytes from forced degradation products (formed under peroxide, acid, base, thermal, and photolytic stress).
Propylparaben sodium (CAS 35285-69-9), the sodium salt of propylparaben, is a broad-spectrum antimicrobial preservative widely utilized in food, cosmetic, and pharmaceutical industries. Its efficacy stems from the parent compound, propylparaben (n-propyl ester of p-hydroxybenzoic acid), which has been employed as a preservative for over 50 years. [1] [2]
Key Chemical Properties:
Antimicrobial Mechanism: this compound exerts its preservative action primarily through several biochemical pathways. It disrupts microbial membrane transport systems and inhibits critical mitochondrial function processes, including the induction of membrane permeability transition. This leads to mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation, ultimately resulting in microbial death. [4] [2] The compound demonstrates particular effectiveness against molds and yeasts, with increasing antimicrobial activity correlating with longer ester chain lengths within the paraben series. [2]
This compound finds application across various food categories, primarily where effective inhibition of mold and yeast is required. Its heat stability makes it particularly suitable for baked goods and other thermally processed foods. [1] [5]
Table 1: Food Applications and Typical Usage Levels of this compound
| Food Category | Typical Usage Level | Target Microorganisms | Technical Considerations |
|---|---|---|---|
| Baked Goods (cakes, pastries, tortillas) | 0.03-0.06% (often in combination with methylparaben) [1] [2] | Molds, yeasts | Heat stable during baking; effective in high-moisture products |
| Soft Drinks & Beverages | 0.03-0.05% (typically in 2:1 ratio methyl:propyl parabens) [2] | Yeasts, bacteria | Soluble in aqueous systems; no impact on taste or odor |
| Jams, Jellies, Preserves | ~0.07% (often in combination) [2] | Molds, yeasts | Effective in high-sugar environments |
| Dairy Products | Varies; regulated limits apply [1] [5] | Molds, yeasts | Compatible with dairy matrices |
| Processed Meats | Varies; regulated limits apply [5] | Bacteria, molds | Extends shelf life of packaged products |
The regulatory landscape for this compound is evolving, with varying acceptance levels across different jurisdictions. Recent legislative developments indicate increasing scrutiny regarding its food applications.
Table 2: Global Regulatory Status of Propylparaben in Food
| Region/Authority | Status | Specific Regulations/Limitations |
|---|---|---|
| U.S. FDA | Permitted with limitations | Maximum 0.1% in finished food or 200-450 ppm for specific categories [1] |
| European Union | Restricted | Acceptable Daily Intake (ADI) 0-0.5 mg/kg body weight; increasing restrictions [5] |
| California | Ban effective 2027 | Manufacturing, sale, and distribution ban for food products effective 2027 [1] [6] |
| Joint FAO/WHO Expert Committee | Approved with limitations | ADI for sum of ethyl, methyl, and propyl esters: 10 mg/kg [2] |
Objective: To evaluate the minimum inhibitory concentration (MIC) of this compound against representative food spoilage microorganisms.
Materials:
Methodology:
Expected Outcomes: this compound should demonstrate stronger activity against fungi (molds and yeasts) with typical MIC values of 0.03-0.07%, while higher concentrations may be needed for bacterial inhibition. [2]
The following diagram illustrates the antimicrobial mechanism of action of this compound:
Objective: To quantify this compound in food products and raw materials using HPLC-UV.
Materials and Equipment:
Chromatographic Conditions:
Sample Preparation:
Calibration Curve:
Validation Parameters:
Quality Control: Include method blanks, spikes, and continuing calibration verification every 10-15 samples. [3]
Comprehensive safety assessments indicate that this compound is rapidly absorbed, metabolized, and excreted without significant accumulation in biological systems. [4] [2]
Table 3: Toxicological Profile of Propylparaben
| Parameter | Findings | Significance |
|---|---|---|
| Acute Toxicity | Low toxicity by oral and parenteral routes (animal studies) [4] | Relatively safe with high NOAEL (No-Observed-Adverse-Effect Level) |
| Metabolism | Rapidly hydrolyzed to p-hydroxybenzoic acid, conjugated (glucuronide, sulfate), excreted in urine [4] [2] | No bioaccumulation; efficient elimination |
| Chronic Toxicity | NOAEL in rat: 5500 mg/kg [4] | Low chronic toxicity potential at food use levels |
| Genotoxicity | Not mutagenic or clastogenic in standard tests [4] | Lacks DNA interaction at physiological concentrations |
| Sensitization | Occurs primarily with damaged skin; high concentrations (5-15%) needed to elicit reactions [4] | Low sensitization potential at food-grade concentrations |
Despite its favorable toxicological profile regarding acute toxicity, significant concerns have emerged regarding potential endocrine-disrupting properties:
The following diagram outlines the experimental workflow for evaluating this compound efficacy and safety:
With increasing regulatory scrutiny and consumer demand for "clean-label" products, research into alternatives to this compound has intensified.
Natural Antimicrobial Alternatives:
Technical Challenges with Alternatives:
This compound remains an effective broad-spectrum preservative with well-established applications in food systems, particularly for baked goods, beverages, and high-moisture products. Its favorable technical properties include water solubility, heat stability, and efficacy at low concentrations. However, the evolving regulatory landscape and consumer preferences are driving gradual transition toward alternative preservation systems. Researchers and product developers should consider region-specific regulations, particularly the California ban effective 2027, when designing new food products. While the weight of scientific evidence supports the safety of this compound at regulated use levels, the precautionary principle increasingly influences regulatory policies worldwide. Robust analytical methods and efficacy testing protocols remain essential for both compliance monitoring and research into next-generation preservation technologies.
Propylparaben sodium is the sodium salt of propylparaben, widely used as an antimicrobial preservative in pharmaceutical, cosmetic, and food products. As the sodium salt form, it offers enhanced water solubility compared to the parent compound, making it particularly suitable for aqueous formulations. This compound functions by inhibiting microbial growth, thereby extending the shelf life of products susceptible to contamination. Its chemical name is sodium 4-(propoxycarbonyl)phenolate, with the molecular formula C10H11NaO3 and a molecular weight of 202.185 g/mol. [1] [2]
Solubility Profile: this compound is freely soluble in water and in 50% ethanol, but only sparingly soluble in 95% ethanol. It is practically insoluble in non-polar solvents such as fixed oils and methylene chloride, which is an important consideration for extraction method selection. [3]
Physical Properties: The compound typically presents as a white crystalline powder that is odorless or almost odorless. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere, requiring proper storage in airtight containers. The melting point of this compound falls between 96°C and 99°C. [3] [4]
Regulatory Status: this compound is generally recognized as safe (GRAS) by the FDA when used within specified concentration limits. However, regulatory scrutiny continues, with California recently passing legislation to ban its use in foods by 2027. The European Union permits its use with certain restrictions. [5] [2]
High-Performance Liquid Chromatography is the most widely employed technique for the analysis of this compound in various matrices. The following table summarizes two robust HPLC methods suitable for different application scenarios: [1]
Table 1: HPLC Methods for this compound Analysis
| Parameter | Method 1: Newcrom AH Column | Method 2: Primesep 100 Column |
|---|---|---|
| Column | Newcrom AH, 3.2 × 100 mm, 5 µm | Primesep 100, 4.6 × 150 mm, 5 µm |
| Mobile Phase | MeCN/H₂O (30:70) | Gradient MeCN (2-50% over 20 min) |
| Buffer | H₂SO₄ (0.1%) | H₂SO₄ (0.05%) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | UV, 270 nm | UV, 200 nm |
| Runtime | Not specified | 20 minutes |
| Analytes | Multiple parabens | Carbocisteine with parabens |
| Application | Preservative analysis in simple matrices | Complex formulations with active ingredients |
The Newcrom AH method utilizes a simple isocratic elution suitable for routine quality control analysis of multiple paraben preservatives simultaneously. The relatively high wavelength of 270 nm provides good specificity with minimal interference from formulation excipients. In contrast, the Primesep 100 method employs a gradient elution and is better suited for formulations containing active pharmaceutical ingredients like carbocisteine, which require separation from the preservatives. The lower detection wavelength of 200 nm offers higher sensitivity but may be more susceptible to matrix interference. [1]
For the determination of related substances such as 4-hydroxybenzoic acid and ethyl parahydroxybenzoate, a thin-layer chromatography method is specified in pharmacopeial standards. The sample preparation involves a critical liquid-liquid extraction step: [3]
Figure 1: Workflow for Related Substance Analysis of this compound
The acidification step converts this compound to its free acid form (propylparaben), which partitions into the organic ether phase. After evaporation, the residue is reconstituted in acetone for TLC analysis. The mobile phase consists of glacial acetic acid:water:methanol (1:30:70), and detection is performed at 254 nm. Acceptance criteria require that any spot due to 4-hydroxybenzoic acid does not exceed 4%, and any other individual impurity does not exceed 0.5%. [3]
For topical dosage forms containing this compound along with other preservatives and active ingredients, a validated stability-indicating UPLC method has been developed and validated according to ICH guidelines. This method offers significant advantages in terms of analysis time and sensitivity compared to conventional HPLC methods. [6]
Table 2: Validated UPLC Method for Simultaneous Determination in Topical Formulations
| Parameter | Specification |
|---|---|
| Column | Acquity BEH C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Triethylamine buffer (pH 2.5):THF:methanol (665:35:300, v/v/v) |
| Mode | Isocratic |
| Flow Rate | 0.40 mL/min |
| Run Time | 10 min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 252 nm |
| Linear Range | 2.38-7.13 µg/mL for SPP |
| Correlation Coefficient | >0.999 |
The method employs a triethylamine phosphate buffer at pH 2.5, which serves to suppress silanol interactions and improve peak shape. The inclusion of tetrahydrofuran in the mobile phase enhances the separation of analytes from their degradation products. The method has been demonstrated to be stability-indicating through forced degradation studies under various stress conditions including peroxide, acid, base, thermal, and photolytic degradation. [6]
The UPLC method has been comprehensively validated according to International Conference on Harmonization (ICH) guidelines, addressing the following parameters:
Specificity: The method successfully separates this compound from degradation products formed under various stress conditions, confirming its stability-indicating capability. [6]
Linearity: Excellent linear response has been demonstrated over the concentration range of 2.38-7.13 µg/mL for this compound with correlation coefficients exceeding 0.999. [6]
Accuracy and Precision: The method shows good recovery rates and reproducibility, with relative standard deviation for precision meeting regulatory requirements of typically less than 2%. [6]
Robustness: The method performance remains unaffected by small deliberate variations in method parameters such as mobile phase composition, flow rate, and temperature. [6]
For semisolid formulations such as gels and creams, an efficient extraction process is crucial for accurate quantification. The following protocol has been validated for topical dosage forms: [6]
Figure 2: Extraction Workflow for Topical Formulations
The methanol:water (45:55) diluent provides an optimal balance between extraction efficiency and solubility for both the active pharmaceutical ingredient and preservatives. Sonication with intermittent shaking ensures complete dispersion of the semisolid matrix and liberation of the analytes. The filtration step is critical to remove particulate matter that could damage UPLC systems. [6]
For impurity profiling, a different extraction approach is required to isolate both the main compound and its potential impurities:
Acidification and Extraction: Dissolve 100 mg of sample in 10 mL water in a separating funnel. Add 2 mL of hydrochloric acid to convert the sodium salt to its free acid form. Extract with 50 mL of diethyl ether, collecting the organic layer. Evaporate the ether extract to dryness and reconstitute the residue in 10 mL of acetone for analysis. [3]
Quality Control Tests: Additional quality control tests include assessment of chloride (not more than 330 ppm) and sulfate (not more than 300 ppm) using comparative nephelometry with silver nitrate and barium chloride reagents, respectively. Heavy metal content is limited to not more than 10 ppm as determined by the thioacetamide method. [3]
Several identification tests confirm the identity and purity of this compound:
Melting Point Determination: The melting point should be between 96°C and 99°C, providing a primary characteristic for identity confirmation. [3]
Infrared Spectroscopy: The infrared absorption spectrum of the precipitate obtained after acidification should be concordant with the reference spectrum of propylparaben. [3]
Color Reaction: When the sample is treated with sodium carbonate solution, followed by aminopyrazolone solution and potassium ferricyanide solution, it develops an orange to red color, providing a simple colorimetric identification. [3]
Thin-Layer Chromatography: The principal spot in the chromatogram obtained with the test solution should be similar in position and size to the principal spot of the reference standard. [3]
For analytical methods used in quality control, specific validation parameters should be established:
System Suitability: System suitability parameters should be established prior to analysis, including tailing factor, theoretical plates, and repeatability, to ensure the system is operating correctly. [6]
Filter Compatibility: Studies should demonstrate equivalence between filtered and centrifuged samples, particularly for methods specifying 0.2 µm nylon syringe filters for UPLC analysis. [6]
Solution Stability: The stability of standard and sample solutions should be established under specified storage conditions to ensure integrity throughout the analysis. [6]
These application notes provide comprehensive protocols for the extraction and analysis of this compound from various sample matrices. The methods described have been demonstrated to be robust, accurate, and precise, meeting regulatory requirements for pharmaceutical analysis. The UPLC method offers particular advantages for quality control laboratories requiring high throughput and sensitivity, while the HPLC methods provide reliable alternatives for routine analysis. The extraction procedures are critical for accurate quantification, especially for complex matrices such as topical formulations. When implementing these methods, analysts should conduct preliminary verification studies to ensure suitability for their specific applications and instrumentation.
This compound (sodium propyl p-hydroxybenzoate) is a widely utilized antimicrobial preservative employed in cosmetic, pharmaceutical, and personal care formulations. As the sodium salt of propylparaben, this compound offers enhanced water solubility compared to its parent ester, facilitating easier incorporation into aqueous systems without requiring heating stages. This compound functions as a broad-spectrum preservative with demonstrated efficacy against bacteria, molds, and yeasts, making it particularly valuable for preventing microbial contamination in rinse-off and leave-on products. The chemical exhibits optimal preservative activity at usage levels typically ranging from 0.1% to 0.3% of total formulation weight, though recent regulatory developments have imposed stricter concentration limits in certain applications, particularly in cosmetics intended for children under three years of age [1] [2].
The molecular structure of this compound consists of a propyl ester group attached to a para-hydroxybenzoic acid framework, with the acidic proton replaced by a sodium ion. This ionic character significantly influences its solubility profile and stability behavior across different environmental conditions. With the increasing regulatory scrutiny on paraben usage in various markets, understanding the precise stability characteristics of this compound has become essential for formulation scientists seeking to maintain product efficacy while ensuring compliance with evolving safety standards. This document provides comprehensive application notes and analytical protocols to guide researchers in assessing and optimizing the stability of this compound in development formulations [3] [2].
Table 1: Fundamental characteristics of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Name | Sodium propyl p-hydroxybenzoate | [1] |
| CAS Number | 35285-69-9 | [1] |
| Molecular Formula | C10H11NaO3 | [1] |
| Molecular Weight | 202.18 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | >170°C (decomposes) | [1] |
| pH (as is) | 9.5-10.5 | [1] |
| Water Content | Maximum 5.0% | [1] |
| Assay (titration) | 99-104% | [1] |
This compound demonstrates high solubility in cold water, with maximum solubility reaching approximately 50% w/w, a characteristic that distinguishes it from the parent propylparaben compound which has limited aqueous solubility. This enhanced solubility profile facilitates its incorporation into aqueous-based systems without requiring heating or complex dissolution procedures. The compound is also slightly soluble in DMSO and methanol, though its solubility in non-polar solvents remains limited. Under recommended storage conditions (sealed original containers, protected from moisture), this compound exhibits excellent long-term stability, though it is classified as hygroscopic and requires protection from atmospheric moisture during storage and handling [1].
The compound's antimicrobial efficacy stems from its ability to disrupt microbial cell membrane function and cellular enzymatic processes. Minimum inhibitory concentration (MIC) values vary across microorganisms, with reported values of 0.019% for Pseudomonas aeruginosa, 0.045% for Staphylococcus aureus, 0.015% for Candida albicans, and 0.022% for Aspergillus niger. These MIC values inform the typical use concentration range of 0.1-0.3% in finished products, which provides sufficient preservative capacity against common contaminating microorganisms while remaining within regulatory limits for various applications [1].
The stability and functional behavior of this compound are profoundly influenced by the pH of the formulation matrix. The compound demonstrates optimal stability across a broad pH range from 3.0 to 11.0, maintaining its chemical integrity and antimicrobial efficacy within this window. However, its solubility and ionic state vary significantly with pH changes, directly impacting both its analytical measurement and preservative functionality. In alkaline conditions (pH > 8), the compound remains in its ionized state, exhibiting high water solubility and enhanced antimicrobial activity particularly against fungal species. This ionization facilitates easier incorporation into aqueous systems and contributes to more uniform distribution throughout the formulation matrix [1].
In acidic environments (pH < 5), a critical transformation occurs wherein the sodium salt reverts to its parent compound, propylparaben, through protonation. This conversion regenerates the less soluble ester form, which can potentially precipitate from solution, creating distribution heterogeneity and potentially compromising preservative efficacy. This pH-dependent solubility behavior must be carefully considered during formulation development, as it directly impacts both the chemical stability and biological activity of the preservative system. Although the compound itself remains chemically stable under acidic conditions, the decreased solubility may reduce antimicrobial efficacy by limiting the biologically available fraction of the preservative in the aqueous phase of formulations [1].
Figure 1: The diagram illustrates the pH-dependent equilibrium of this compound, showing its transformation between soluble ionized and insoluble protonated forms across pH conditions, with direct implications for solubility and antimicrobial efficacy.
Table 2: pH-dependent stability characteristics of this compound
| pH Condition | Chemical Stability | Solubility Profile | Antimicrobial Efficacy | Formulation Considerations |
|---|---|---|---|---|
| Strongly Acidic (pH 3-4) | Chemically stable | Reverts to ester form, low solubility | Potentially reduced due to precipitation | Monitor for crystal formation; may require homogenization |
| Mildly Acidic (pH 5-6) | Chemically stable | Partial reversion to ester form | Moderate efficacy | Suitable for many emulsion systems |
| Neutral (pH 7) | Fully stable | High water solubility | Optimal antibacterial activity | Ideal for most formulations |
| Alkaline (pH 8-10) | Fully stable | High water solubility | Enhanced antifungal activity | Recommended for shampoo formulations |
| Strongly Alkaline (pH >10) | Limited long-term stability in solution | High initial solubility | May decrease over time | Not recommended for long-term storage |
The temperature stability of this compound must also be considered in conjunction with pH effects. The recommended maximum handling temperature is 80°C, beyond which decomposition may occur. In alkaline solutions (pH > 10), the compound demonstrates limited long-term stability, with aqueous solutions at high pH showing gradual degradation over extended storage periods. This necessitates careful pH adjustment during formulation to balance solubility requirements with long-term stability considerations. For formulations intended to have extended shelf lives (≥2 years), maintaining a pH between 5.0 and 8.0 provides the optimal balance between solubility, chemical stability, and antimicrobial efficacy [1].
A validated reverse-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed specifically for the simultaneous quantification of this compound and related preservatives in topical dosage forms. This method provides excellent separation of this compound from its degradation products and formulation components, making it suitable for stability-indicating analysis. The method employs an Acquity ethylene bridged hybrid (BEH) C18 column (50 × 2.1 mm, 1.7 μm) as the stationary phase, with a mobile phase consisting of triethylamine buffer (pH 2.5):tetrahydrofuran:methanol in a ratio of 665:35:300 (v/v/v). The isocratic elution is performed at a flow rate of 0.40 mL/min with a total run time of 10 minutes, and detection is carried out at 252 nm using a photo-diode array detector [4].
The method has demonstrated linear response over the concentration range of 2.38-7.13 μg/mL for this compound with correlation coefficients exceeding 0.999, confirming excellent quantitative performance. Validation studies have established the method's specificity, accuracy, precision, and robustness in accordance with International Conference on Harmonization (ICH) guidelines. The method successfully resolves this compound from forced degradation products formed under various stress conditions, including oxidative, acidic, basic, thermal, and photolytic degradation, confirming its stability-indicating capability [4].
Standard Solution Preparation: Prepare stock solutions of sodium methylparaben (400 μg/mL) and sodium propylparaben (225 μg/mL) separately in methanol:water (45:55% v/v). For the working standard solution, combine appropriate amounts of drug substance (e.g., ketorolac tromethamine) with the preservative stock solutions to achieve final concentrations of 500 μg/mL for the active drug, 40 μg/mL for sodium methylparaben, and 4.5 μg/mL for sodium propylparaben [4].
Sample Extraction: Accurately weigh a sample equivalent to 50 mg of active drug into a 100 mL volumetric flask. Add approximately 70 mL of methanol:water (45:55% v/v) diluent and sonicate in an ultrasonic bath for 15 minutes with intermittent shaking. Dilute to volume with the same diluent and mix thoroughly. Centrifuge a portion of the sample at 5000 rpm for 15 minutes, then filter through a 0.2 μm nylon syringe filter before UPLC analysis [4].
System Suitability Criteria: The method should demonstrate a relative standard deviation (RSD) of ≤2.0% for peak areas from six replicate injections of the standard solution. The resolution between this compound and any adjacent peak should be not less than 2.0, and the tailing factor for this compound should be ≤1.5 [4].
Figure 2: This workflow diagrams the analytical procedure for assessing this compound stability, from sample preparation through method validation, ensuring reliable quantification and stability indication.
Forced degradation studies should be conducted on both drug product and placebo samples to establish the inherent stability characteristics of this compound and to validate the stability-indicating nature of the analytical method. These studies should expose samples to stress conditions that exceed normal storage environments to accelerate potential degradation pathways. Recommended stress conditions include:
Acidic Hydrolysis: Expose samples to 0.1N hydrochloric acid at 60°C for up to 24 hours, then neutralize prior to analysis. This condition tests for ester hydrolysis and potential decomposition of the paraben structure [4].
Alkaline Hydrolysis: Treat samples with 0.1N sodium hydroxide at 60°C for up to 24 hours, followed by neutralization. Alkaline conditions may accelerate hydrolytic cleavage of the ester bond, forming p-hydroxybenzoic acid and propanol [4].
Oxidative Degradation: Subject samples to 3% hydrogen peroxide at room temperature for up to 24 hours. Oxidative stress evaluates the susceptibility of the phenolic ring to radical-mediated oxidation [4].
Thermal Degradation: Expose solid samples to dry heat at 80°C for up to 2 weeks, maintaining temperatures below the melting point of this compound (which decomposes above 170°C) [1] [4].
Photolytic Degradation: Irradiate samples with UV light (e.g., near UV fluorescent lamps) at an overall illumination of ≥1.2 million lux hours and an integrated near ultraviolet energy of ≥200 watt hours/square meter to assess photosensitivity [4].
Under these stress conditions, this compound may undergo several characteristic degradation pathways. The primary degradation mechanism is hydrolytic cleavage of the ester bond, resulting in the formation of p-hydroxybenzoic acid and propanol. In acidic conditions, this reaction may be accompanied by potential ring substitution reactions, while alkaline conditions typically accelerate straightforward hydrolysis. Oxidative stress may produce quinone-like derivatives through radical attack on the electron-rich phenolic ring system. The developed UPLC method should effectively separate any degradation products from the parent this compound peak, with resolution exceeding 2.0 between all critical peak pairs. Degradation products should be monitored relative to the main peak, with any unidentified degradation products exceeding the identification threshold (typically 0.1% of total peak area) requiring further characterization [4].
Table 3: Formulation guidelines for this compound in various product types
| Product Category | Recommended Concentration | Optimal pH Range | Special Considerations |
|---|---|---|---|
| Shampoos & Shower Gels | 0.1-0.2% | 5.5-7.0 | Enhanced efficacy in surfactant systems; compatible with most viscosity modifiers |
| Creams & Lotions | 0.1-0.3% | 5.0-7.0 | Oil-in-water emulsions may require combination with other preservatives |
| Wet Wipes | 0.1-0.2% | 5.0-6.5 | Maintain adequate concentration in aqueous phase; monitor potential absorption by substrates |
| Antiperspirants & Deodorants | 0.1-0.2% | 5.5-7.5 | Check compatibility with aluminum salts; avoid extreme pH values |
| Liquid Soaps & Syndet Bars | 0.1-0.3% | 5.5-7.5 | Optimal preservation in alkaline pH; may require chelating agents in hard water formulations |
This compound finds application across diverse product categories, with its incorporation method varying according to formulation type. For aqueous systems, the compound can be directly dissolved in the water phase at room temperature, leveraging its high cold-water solubility. In emulsion-based products, it should be added to the water phase before emulsification, with care taken to avoid extreme pH conditions during processing that might cause premature reversion to the ester form. The recommended maximum processing temperature of 80°C should not be exceeded during manufacturing to prevent thermal degradation [1].
For formulations particularly prone to bacterial contamination, this compound should be combined with additional antibacterial preservatives such as DMDMH (dimethylol dimethyl hydantoin), as it demonstrates higher efficacy against fungi than bacteria. This synergistic approach provides comprehensive microbial protection while potentially allowing reduced usage levels of individual preservatives. Recent regulatory developments, including California's ban on propylparaben in foods by 2027 and EU restrictions limiting maximum concentrations to 0.14% in cosmetics, necessitate careful consideration of regional regulations during formulation development [1] [2].
The regulatory landscape for this compound is evolving rapidly, with significant variations across different markets. The European Commission has banned propylparaben in leave-on cosmetic products intended for children under three years (Regulation (EU) 1004/2014) and restricted its maximum concentration to 0.14% (as acid) in other cosmetic products. In the United States, the FDA continues to permit propylparaben as a food additive (21 CFR §184.1670) with compliance to Good Manufacturing Practices, though consumer demand for paraben-free products is driving market shifts regardless of regulatory status. California has taken a more restrictive approach, signing into law in 2023 a ban on propylparaben in foods effective 2027, marking the first such ban in the United States [3] [2].
These regulatory developments, coupled with consumer preferences for clean-label formulations, have accelerated the development and adoption of alternative preservative systems. Several manufacturers now offer paraben-free alternatives with comparable antimicrobial efficacy, including Symrise AG's SymGuard CD (caprylyl glycol + phenylpropanol), Ashland Global's Optiphen series (phenoxyethanol + caprylyl glycol blends), and Clariant's Nipaguard SCE (sorbitan caprylate, propanediol, and benzoic acid blend). When considering alternative preservative systems, formulation scientists must evaluate pH compatibility (many natural systems require pH ≤ 5.5 for optimal activity), solubility characteristics, dosage requirements (typically 0.3-1.5%), and regulatory acceptance in target markets [2].
This compound remains a highly effective preservative for cosmetic, pharmaceutical, and personal care applications, with its stability and functionality closely tied to formulation pH. The compound demonstrates optimal chemical stability across a pH range of 3.0-11.0, though its solubility and antimicrobial efficacy vary significantly with pH conditions. The application notes and analytical protocols presented herein provide researchers with comprehensive guidance for formulating with and analyzing this compound, with particular emphasis on its pH-dependent behavior. As regulatory landscapes continue to evolve, understanding these stability characteristics becomes increasingly important for developing compliant, effective, and safe products that meet both performance requirements and consumer expectations.
Propylparaben Sodium (Propyl p-hydroxybenzoate, sodium salt; CAS 35285-69-9) is a widely used preservative in pharmaceutical, cosmetic, and food products [1]. To ensure its accurate quantification and the stability of drug products, robust, validated analytical methods are essential. This document summarizes validated chromatographic methods for assaying this compound and provides detailed protocols for key validation experiments.
The table below compares two stability-indicating methods suitable for the simultaneous determination of this compound (SPP) alongside other active ingredients and preservatives.
| Parameter | Method 1: Reverse-Phase UPLC [3] | Method 2: Reverse-Phase HPLC [4] |
|---|---|---|
| Application | Simultaneous determination with Ketorolac Tromethamine and Sodium Methylparaben in topical gel. | Simultaneous determination with Sodium Diclofenac, Methylparaben, and a degradation product in topical emulgel. |
| Stationary Phase | Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) | SUPELCO Discovery C18 (conventional dimensions) |
| Mobile Phase | Triethylamine buffer (pH 2.5):THF:Methanol (665:35:300, v/v/v) | Phosphate buffer (pH 7.0):Methanol (35:65, v/v) |
| Flow Rate | 0.40 mL/min | ~1.0 mL/min |
| Detection | UV at 252 nm | UV at 254 nm |
| Injection Volume | 2 µL | Not specified (conventional, e.g., 10-20 µL) |
| Column Temp. | 40 °C | Not specified (typically ambient) |
| Run Time | 10 min | <17 min |
| Linearity Range | 2.38 - 7.13 µg/mL [3] | Specific range not provided, but method was validated as linear [4]. |
3.1. Reversed-Phase UPLC Method for Topical Formulations [3]
This fast, stability-indicating method is ideal for quality control and stability studies.
Materials:
Chromatographic System:
The following workflow outlines the complete analytical process:
3.2. Forced Degradation Studies (Stress Testing)
Forced degradation is critical for demonstrating the stability-indicating nature of the method [3]. The diagram below illustrates the decision pathway for interpreting degradation results.
The following table outlines the key validation parameters and typical acceptance criteria based on ICH guidelines [3].
| Parameter | Protocol Summary | Acceptance Criteria |
|---|
| System Suitability | Inject 6 replicates of standard solution. | RSD of peak area & retention time: ≤2.0% Theoretical plates: >2000 Tailing factor: <2.0 [3] | | Specificity | Verify no interference from blank, placebo, and degradants. | Peak purity of this compound should pass (e.g., purity angle < purity threshold). | | Linearity | Prepare standard solutions at 5+ concentration levels (e.g., 50-150% of target). | Correlation coefficient (r) > 0.999 [3] | | Accuracy (Recovery) | Spike known amounts of analyte into placebo at 50%, 100%, and 150% levels (n=3 each). | Mean Recovery: 98.0 - 102.0% [3] | | Precision | Repeatability: Analyze 6 independent sample preparations at 100% concentration. Intermediate Precision: Perform on different day/different analyst. | RSD: ≤2.0% [3] | | Robustness | Deliberately vary method parameters (e.g., flow rate ±0.05 mL/min, temp ±2°C, pH ±0.2). | The method should remain unaffected by small variations. |
This is a critical test to ensure the chromatographic system is performing adequately before and during analysis. The following diagram shows the logical checks for this test.
This compound (sodium 4-propoxycarbonylphenoxide) represents a widely utilized antimicrobial preservative in cosmetic and personal care formulations. As the sodium salt of propylparaben, this compound offers enhanced water solubility while maintaining the effective preservative qualities of the parent paraben ester. Preservatives like this compound play a critical role in product safety by preventing microbial contamination during storage and use, thereby extending shelf life and protecting consumer health. The compound functions through broad-spectrum activity against molds, yeasts, and bacteria, particularly in water-based formulations where microbial growth is favored. Its effectiveness at low concentrations, chemical stability, and minimal impact on product characteristics have established it as a valuable component in cosmetic preservation systems worldwide.
This compound is synthesized through a two-step process beginning with esterification of p-hydroxybenzoic acid with propyl alcohol using an appropriate catalyst, producing propylparaben. This intermediate is then neutralized with sodium hydroxide to yield the final sodium salt. This conversion to the salt form significantly improves water solubility compared to the parent paraben, enhancing its incorporation into aqueous formulations while maintaining antimicrobial efficacy [1].
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification |
|---|---|
| Physical Description | Colorless, odorless crystalline powder |
| Boiling Point | 97°C |
| Solubility in Water | Highly soluble |
| Solubility in Oil | Insoluble |
| Viscosity | Low |
| pKa | Approximately 8.2 |
| Effective pH Range | 4-8 [1] [2] |
The high water solubility of this compound distinguishes it from non-ionic parabens and facilitates its incorporation into aqueous phases of emulsions and water-based products. The compound remains stable under typical processing conditions, including heating during manufacturing, with optimal antimicrobial activity demonstrated across mildly acidic to neutral pH ranges [1].
Extensive toxicological evaluation has established that this compound exhibits low systemic toxicity when used within recommended concentration limits. The compound is rapidly absorbed, metabolized, and excreted, demonstrating a short biological half-life that minimizes bioaccumulation potential. Research indicates that dermal penetration of topically applied parabens is limited, with the majority of absorbed material undergoing efficient hydrolysis to p-hydroxybenzoic acid and subsequent conjugation before excretion [3].
The estrogenic potential of parabens has been investigated in both in vitro and in vivo studies. While some animal models have suggested weak endocrine-disrupting effects at high doses, the potency of these effects is substantially lower (approximately 10,000- to 100,000-fold less) than that of natural estrogens such as 17β-estradiol. Current scientific consensus, supported by comprehensive risk assessments, indicates that paraben exposure from cosmetic products at regulated concentrations does not pose a significant endocrine disruption hazard to humans [3].
Allergic contact dermatitis to parabens remains relatively uncommon despite widespread use. Surveillance data from dermatology centers indicate a low prevalence rate of paraben allergy, with positive patch test reactions ranging between 0.6% and 1.7% in tested populations. This low sensitization potential, coupled with the established safety profile, supports the continued use of parabens as preservatives in topical formulations [3].
Table 2: Regulatory Status of Propylparaben in Personal Care Products
| Region/Authority | Current Status | Key Restrictions |
|---|---|---|
| European Union (EC) | Restricted | Maximum concentration 0.14% (as acid); Banned in leave-on cosmetics for children <3 years |
| United States (FDA) | Permitted | Generally Recognized As Safe (GRAS); Use compliant with Good Manufacturing Practices |
| China (NMPA) | Case-by-case | Requires safety assessment; Generally aligns with EU restrictions |
| Japan (MHLW) | Restricted | Allowed with concentration limits; Restrictions in infant care products |
| ASEAN | Permitted | Maximum concentration 0.14% (as acid) |
| Brazil (ANVISA) | Restricted | Aligns with EU precautionary measures [2] [3] |
Regulatory frameworks for parabens continue to evolve, with recent state-level legislative actions in the United States targeting specific food additives, including propylparaben. The California Food Safety Act, passed in 2023, prohibits the use of propylparaben in food products, reflecting growing consumer concern about synthetic additives. Similar restrictions may eventually extend to personal care products, particularly those marketed for children [4].
This protocol describes the quantitative determination of this compound in cosmetic formulations using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet detection. The method is applicable to creams, lotions, gels, and aqueous solutions containing this compound at concentrations ranging from 0.01% to 0.5% (w/w).
Mobile Phase Preparation: Prepare the mobile phase by mixing 400 mL HPLC-grade acetonitrile, 600 mL Milli-Q water, and 1.0 mL glacial acetic acid. Filter through a 0.45 μm membrane and degas under vacuum or by sonication for 15 minutes.
Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a 1 mg/mL stock solution. Prepare working standards in the range of 10-200 μg/mL by appropriate dilution.
Sample Preparation: Accurately weigh approximately 1 g of test formulation into a 50 mL volumetric flask. Add 30 mL mobile phase and sonicate for 15 minutes with occasional shaking. Cool to room temperature, dilute to volume with mobile phase, and mix thoroughly. Filter through a 0.45 μm PVDF syringe filter before injection.
Chromatographic Conditions:
System Suitability: The chromatographic system should meet the following criteria before sample analysis:
Quantification: Construct a calibration curve by plotting peak area against concentration of working standards. Determine this compound concentration in samples by comparing peak areas to the calibration curve.
For sensitive detection and confirmation of this compound at trace levels, especially in complex matrices, LC-MS/MS provides superior specificity and sensitivity.
This LC-MS/MS method achieves a lower limit of quantification of 1 ng/mL, enabling precise measurement of this compound in biological matrices for absorption and metabolism studies.
Table 3: Analytical Method Parameters for this compound Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
|---|---|---|
| Linear Range | 10-200 μg/mL | 1-500 ng/mL |
| Limit of Detection | 0.5 μg/mL | 0.3 ng/mL |
| Limit of Quantification | 1.0 μg/mL | 1.0 ng/mL |
| Precision (RSD%) | ≤2.0% | ≤8.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Analysis Time | 15 minutes | 8 minutes |
| Key Advantage | Cost-effective, robust | High sensitivity, specificity |
This compound demonstrates optimal efficacy at concentrations between 0.1% and 0.3% in most cosmetic formulations. For comprehensive microbial protection, it is frequently combined with other preservatives such as methylparaben, creating a broad-spectrum preservative system effective against both bacteria and fungi. The combination with methylparaben typically follows a 2:1 or 3:1 ratio (methylparaben:this compound) to leverage their complementary antimicrobial profiles [1] [2].
The preservative efficacy of this compound is influenced by formulation pH, with optimal activity observed between pH 4 and 8. At alkaline pH values above 8, the compound may undergo hydrolysis, potentially reducing antimicrobial effectiveness. Formulators should consider buffer systems to maintain pH within the optimal range throughout product shelf life.
Emulsions (Creams and Lotions): this compound incorporates efficiently into the aqueous phase during manufacturing. For oil-in-water emulsions, add during the cooling phase (40-45°C) with continuous mixing to ensure uniform distribution. In complex emulsion systems, combination with more lipophilic preservatives may be necessary to protect the oil phase.
Aqueous Gels and Solutions: The high water solubility of this compound makes it particularly suitable for hydroalcoholic systems, surfactant-based cleansers, and toner solutions. Incorporate during the main batch compounding with adequate mixing.
Leave-on vs. Rinse-off Products: While this compound is approved for both leave-on and rinse-off products, sensitivity considerations may warrant lower usage levels (0.1-0.15%) in leave-on applications, particularly for products intended for facial use or for consumers with sensitive skin [1] [3].
Packaging Compatibility: this compound is compatible with most common cosmetic packaging materials including polyethylene, polypropylene, and glass. Formulators should conduct compatibility testing when using alternative packaging materials or liners.
The metabolism of propylparaben involves several biotransformation pathways, with cytochrome P450 (CYP) enzymes playing a significant role in its oxidative metabolism. The CYP superfamily represents one of the most important enzyme systems involved in xenobiotic metabolism, with these membrane-bound hemoproteins serving critical functions in detoxification and homeostasis. In humans, CYP enzymes from families 1-3 are responsible for approximately 80% of oxidative metabolism and 50% of overall elimination of common clinical drugs and xenobiotics [5].
Propylparaben undergoes rapid hydrolysis to p-hydroxybenzoic acid and propanol, primarily through esterase activity. The resulting p-hydroxybenzoic acid may subsequently undergo phase II conjugation reactions including glucuronidation and sulfation, facilitating efficient renal excretion. The metabolic fate contributes to the low bioaccumulation potential observed with paraben esters [6] [3].
Diagram 1: Metabolic Pathways of Propylparaben - This diagram illustrates the primary biotransformation routes of propylparaben following dermal absorption, highlighting the major conjugation pathway and minor CYP-mediated oxidation.
Purpose: To evaluate the in vitro metabolic stability and metabolite profile of this compound using primary human hepatocytes.
Materials and Equipment:
Procedure:
Hepatocyte Thawing and Viability Assessment: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer cells to pre-warmed incubation medium and determine viability using trypan blue exclusion (acceptability threshold: ≥80%).
Incubation Setup: Plate hepatocytes at a density of 0.5 × 106 viable cells/mL in 24-well plates. Pre-incubate for 15 minutes at 37°C in a CO2 incubator.
Compound Exposure: Add this compound to achieve a final concentration of 10 μM (0.1% DMSO final concentration). Include appropriate controls (vehicle control, positive control inhibitors).
Sample Collection: At predetermined time points (0, 15, 30, 60, 120 minutes), remove 100 μL aliquots from each well and transfer to pre-chilled acetonitrile (200 μL) to terminate metabolism.
Sample Preparation: Vortex samples for 1 minute, centrifuge at 14,000 × g for 10 minutes, and collect supernatant for LC-MS/MS analysis.
Data Analysis: Determine parent compound depletion half-life and identify metabolites using appropriate analytical standards.
Purpose: To assess the potential of this compound to inhibit major CYP enzymes.
Materials and Equipment:
Procedure:
Prepare incubation mixtures containing liver microsomes (0.25 mg/mL), this compound (0.1-100 μM), and CYP-specific substrates at approximate Km concentrations.
Pre-incubate for 5 minutes at 37°C before initiating reactions with NADPH regeneration system.
Terminate reactions at appropriate times with acetonitrile containing internal standard.
Analyze metabolite formation rates compared to vehicle controls to determine inhibition potential.
Table 4: Kinetic Parameters of Propylparaben Metabolism
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Plasma Half-life | <24 hours | In vivo (human) |
| Major Metabolite | p-Hydroxybenzoic acid glucuronide | Hepatocyte incubation |
| Metabolic Stability | High (73% remaining at 4h) | Human hepatocytes |
| Primary CYP Involved | CYP3A4, CYP2C9 | Recombinant enzyme systems |
| Protein Binding | 40-50% | Human plasma |
| Major Excretion Route | Urinary (>90% within 24h) | In vivo (rat) |
Growing consumer preference for natural preservative options has driven development of alternatives to synthetic parabens. Current alternatives include:
These alternatives often present formulation challenges including reduced potency (requiring higher use concentrations), potential odor or color contributions, and shorter shelf life compared to synthetic preservatives. Additionally, natural alternatives typically increase formulation costs by 20-40% [6] [2].
Advanced delivery systems represent a promising approach to reducing preservative concentrations while maintaining product safety. Microemulsions and nanoemulsions offer enhanced stability and antimicrobial activity through their unique structural properties. These systems are transparent, monophasic, optically isotropic, and thermodynamically stable colloidal dispersions composed of oil, water, surfactant, and cosurfactant with droplet sizes typically below 100 nm [7].
The mechanism of enhanced antimicrobial efficacy in nanoemulsions involves improved penetration through microbial cell membranes and increased bioavailability of active compounds. Additionally, these delivery systems can provide controlled release of antimicrobial agents, extending protection throughout product shelf life while potentially reducing irritancy potential [7] [8].
This compound remains a valuous preservative in cosmetic and personal care formulations due to its established efficacy, safety profile, and favorable physicochemical properties. While consumer preferences are shifting toward "clean-label" alternatives, current scientific evidence supports the continued use of this compound within recommended concentration limits. Formulators should remain informed of evolving regulatory requirements and continue to monitor emerging research on preservative safety. The comprehensive analytical methods and formulation guidelines provided in this document enable quality control and appropriate application of this compound in product development.
Propylparaben sodium (Sodium Propyl 4-hydroxybenzoate, CAS 35285-69-9) is a widely used preservative in pharmaceutical, cosmetic, and food products due to its antimicrobial and antifungal properties. It has a molecular formula of C₁₀H₁₁NaO₃ and a molecular weight of 202.18 g/mol [1]. Analytical separation of this compound from other parabens such as methylparaben and ethylparaben is crucial for quality control and regulatory compliance in formulation development. This document provides detailed protocols for HPLC and UPLC analysis of this compound, along with supporting identification and quantification methods.
This method enables simultaneous separation of multiple paraben compounds using a mixed-mode stationary phase [1].
Table 1: HPLC Conditions for Paraben Separation on Newcrom AH Column
| Parameter | Specification |
|---|---|
| Column | Newcrom AH, 3.2 × 100 mm, 5 µm, 100 Å |
| Mobile Phase | MeCN/H₂O (30:70, v/v) |
| Buffer | H₂SO₄ (0.1%) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 270 nm |
| Class of Compounds | Preservatives, Hydrophobic compounds |
| Analyzing Compounds | Ethylparaben, Methylparaben sodium, this compound, Methylparaben, Propylparaben |
The separation workflow can be visualized as follows:
This validated ultra-performance liquid chromatography method provides simultaneous determination of this compound, sodium methylparaben, and ketorolac tromethamine in topical dosage forms with superior resolution and shorter run times [2].
Table 2: UPLC Conditions for Simultaneous Determination of Preservatives and API
| Parameter | Specification |
|---|---|
| Column | Acquity BEH C₁₈ (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Triethylamine buffer (pH 2.5):THF:MeOH (665:35:300, v/v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 252 nm |
| Injection Volume | 2 µL |
| Run Time | 10 min |
| Analytical Compounds | Ketorolac tromethamine, Sodium methylparaben, Sodium propylparaben |
Mobile Phase Preparation:
Standard Solution Preparation:
Sample Preparation:
Validation Parameters:
Table 3: Physicochemical Properties and Identification Tests for this compound
| Test | Specification | Method Details |
|---|---|---|
| Description | White crystalline powder, odorless or almost odorless, hygroscopic | Visual examination |
| Solubility | Freely soluble in water and ethanol (50%); sparingly soluble in ethanol (95%); practically insoluble in fixed oils and methylene chloride | Solubility profile |
| Melting Point | 96°C - 99°C | Capillary method |
| Identification A | IR spectrum concordant with reference standard | KBr pellet method |
| Identification B | TLC principal spot similar to reference standard | Stationary phase: silica gel F₂₅₄; Mobile phase: acetic acid:water:methanol (1:30:70, v/v/v) |
| Identification C | Orange to red color development | Reaction with sodium carbonate, aminopyrazolone, and potassium ferricyanide |
| Identification D | Sodium salt confirmation | Precipitation tests with potassium antimonate and magnesium uranyl acetate |
| pH (0.1% solution) | 9.5 - 10.5 | Potentiometric method |
This method monitors related substances including 4-hydroxybenzoic acid and other paraben esters [3].
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates
Mobile Phase: Glacial acetic acid:water:methanol (1:30:70, v/v/v)
Sample Preparation:
Procedure:
Acceptance Criteria:
The complete analytical workflow for this compound analysis is summarized below:
Table 4: Method Validation Parameters for this compound Analysis
| Validation Parameter | HPLC Method [1] | UPLC Method [2] | SPME-IMS Method [4] |
|---|---|---|---|
| Linear Range | Not specified | 2.38-7.13 µg/mL | 5 ng/mL (detection limit) |
| Correlation Coefficient | Not specified | >0.999 | Not specified |
| Precision (RSD) | Not specified | <2% | <8% |
| Detection Limit | Not specified | Not specified | 5 ng/mL |
| Analysis Time | ~15-20 minutes | 10 minutes | <18 ms separation |
| Key Advantages | Simultaneous separation of multiple parabens | Stability-indicating, fast analysis | Rapid separation, high sensitivity |
The separation methods outlined provide robust approaches for analysis of this compound in various matrices. The HPLC method using Newcrom AH column offers reliable separation of multiple paraben compounds simultaneously, while the UPLC method provides superior speed and sensitivity for quality control applications [1] [2]. The stability-indicating nature of the UPLC method makes it particularly valuable for pharmaceutical development, as it can separate degradation products from the active compounds.
Regulatory assessments have evaluated the safety of parabens in cosmetic products, with concentrations typically limited to 0.8% for mixtures or 0.4% for single paraben preservatives [5]. While propylparaben has raised some safety concerns leading to restrictions in certain regions like the European Union, it continues to be used widely in pharmaceutical formulations with appropriate safety margins [1] [5].
The SPME-IMS method represents an alternative approach with extremely fast separation capabilities (less than 18 ms for parabens differing by methyl groups) and detection limits of 5 ng/mL for propylparaben, though it may be less commonly available in quality control laboratories [4].
The analytical methods presented in this application note provide comprehensive tools for the separation, identification, and quantification of this compound in pharmaceutical formulations and other products. The detailed protocols enable implementation in analytical laboratories with different instrumentation capabilities, from conventional HPLC to advanced UPLC systems. The stability-indicating properties of the UPLC method make it particularly suitable for forced degradation studies and stability testing in drug development.
This compound (propyl 4-hydroxybenzoate sodium salt) is a widely utilized antimicrobial preservative employed in pharmaceutical, cosmetic, and food industries. As the sodium salt of propylparaben, it offers enhanced water solubility compared to its parent compound while maintaining effective fungistatic and bacteriostatic properties against a broad spectrum of microorganisms. This compound belongs to the paraben family, which are alkyl esters of p-hydroxybenzoic acid, and is typically used in combination with other parabens such as methylparaben to achieve synergistic preservation effects while minimizing individual concentrations.
The chemical structure of this compound features a hydroxybenzoate ring system with a propyl ester group at the carboxyl position and a sodium cation associated with the phenolate anion. This structure confers distinct UV absorption characteristics that facilitate its detection and quantification in complex matrices. In pharmaceutical quality control and cosmetic safety assessment, accurate quantification of this compound is crucial as regulatory guidelines specify strict limits for preservative concentrations to ensure product safety and efficacy while preventing potential health concerns associated with excessive use [1] [2].
This compound presents as a white crystalline powder that is odorless or almost odorless and exhibits hygroscopic properties. It demonstrates freely solubility in water and in ethanol (50%), but is only sparingly soluble in ethanol (95%) and practically insoluble in fixed oils and methylene chloride. These solubility characteristics significantly influence sample preparation strategies, with aqueous or hydroalcoholic solvents typically employed for extraction. The compound exhibits a melting point between 96°C and 99°C, providing a key parameter for identity confirmation. In solution, this compound displays alkaline properties with pH values typically ranging between 9.5 and 10.5 when dissolved in water (0.1% w/v) [3].
The UV absorption profile of this compound is characterized by strong absorbance in the ultraviolet region due to its aromatic structure conjugated with the carbonyl group of the ester functionality. The compound exhibits primary absorption maxima at approximately 210 nm and secondary maxima around 254-272 nm, with exact wavelengths dependent on the solvent system and mobile phase composition. For optimal sensitivity in HPLC analysis, detection is typically performed within this range, with 210 nm often selected for maximum sensitivity and 254-272 nm chosen for specific application requirements or to avoid interference from other compounds [1] [4] [5].
The molar absorptivity of this compound follows the Beer-Lambert law within established concentration ranges, enabling accurate quantification. When developing analytical methods, it is important to consider that the UV absorption spectrum can be influenced by the pH of the mobile phase, with significant spectral shifts observed under different pH conditions. For methods requiring detection at lower wavelengths (<230 nm), it is recommended to use low UV-transparent mobile phases such as acetonitrile and water with phosphoric acid and its salts, sulfuric acid, or TFA as buffers to maintain adequate transparency and baseline stability [5].
Table 1: Wavelength Selection Guidelines for this compound Analysis
| Wavelength (nm) | Sensitivity | Specificity | Typical Applications |
|---|---|---|---|
| 210 | High | Moderate | General analysis, maximum sensitivity required |
| 254 | Moderate | Good | Multi-component formulations, reduced matrix interference |
| 270-272 | Moderate | Good | Simultaneous analysis with drugs like furosemide |
Reverse-phase HPLC constitutes the principal analytical technique for the determination of this compound in various matrices. The chromatographic system typically consists of a C18 stationary phase with dimensions of 4.6 × 250 mm and particle size of 5 μm, maintained at temperatures ranging from 30°C to 40°C to ensure retention time reproducibility. The mobile phase composition varies based on specific application requirements, with common systems including phosphate buffer (pH 3.0):acetonitrile (65:35 v/v), 0.1% acetic acid in water:acetonitrile (60:40 v/v), or triethylamine buffer (pH 2.5):tetrahydrofuran:methanol (665:35:300 v/v/v). These mobile phases are typically delivered in isocratic mode at flow rates between 0.5-1.0 mL/min, with injection volumes standardized at 10 μL for analytical applications [1] [4] [6].
The selection of detection wavelength represents a critical parameter in method development. While 210 nm provides maximum sensitivity for this compound, many methods opt for higher wavelengths (254-272 nm) to minimize interference from excipients and mobile phase components. The run time varies between 10-30 minutes depending on the complexity of the matrix and number of analytes, with this compound typically eluting after methylparaben but before longer-chain parabens due to its intermediate hydrophobicity. Method optimization should focus on achieving baseline separation from closely eluting compounds, particularly in complex formulations containing multiple preservatives and active ingredients [1] [4] [7].
The choice of stationary phase significantly impacts the separation efficiency and peak symmetry for this compound. While conventional C18 columns such as Symmetry C18 and Kinetex C18 are widely employed, alternative phases including Newcrom R1, Newcrom AH, and Primesep 100 mixed-mode columns offer complementary selectivity for challenging separations. The Newcrom R1 column, characterized by low silanol activity, provides symmetric peak shapes for this compound when using mobile phases containing acetonitrile, water, and phosphoric acid. For applications requiring simultaneous analysis of multiple parabens, the Newcrom AH column enables effective separation using a simple isocratic method with mobile phase consisting of water and acetonitrile (70:30 v/v) with 0.1% sulfuric acid buffer [8] [5].
Mobile phase pH represents a critical optimization parameter, with acidic conditions (pH 2.5-3.5) generally providing enhanced peak shapes by suppressing ionization of residual silanol groups on the stationary phase and the analyte itself. The buffer concentration and organic modifier content require careful adjustment to balance retention time, resolution, and analysis duration. For method transfer between conventional HPLC and UPLC systems, the stationary phase chemistry should remain consistent while adjusting particle size (from 5 μm to sub-2 μm) and flow rates accordingly to maintain separation efficiency while reducing analysis time [6] [5].
Table 2: Optimized HPLC Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
|---|---|---|---|---|
| Column | C18 (5 μm, 4.6 × 250 mm) | Symmetry C18 | Newcrom AH | BEH C18 (UPLC) |
| Mobile Phase | Phosphate buffer (pH 3):ACN (65:35) | 0.1% Acetic acid:ACN (60:40) | H₂SO₄ (0.1%):ACN (70:30) | Triethylamine buffer:THF:MeOH (665:35:300) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min | 0.4 mL/min |
| Temperature | 40°C | Ambient | Ambient | 40°C |
| Detection | 210 nm | 272 nm | 270 nm | 252 nm |
| Retention Time | ~12-15 min | ~8-10 min | ~6-8 min | ~3-5 min |
Primary stock solutions of this compound are prepared by accurately weighing approximately 100 mg of reference standard (purity ≥99%) into a 100 mL volumetric flask. Dissolve the standard in liquid chromatography-grade methanol and dilute to volume with the same solvent to obtain a concentration of approximately 1 mg/mL. From this stock solution, prepare working standard solutions in the concentration range of 5-100 μg/mL by appropriate dilution with methanol or mobile phase. For system suitability testing, prepare a mixture containing this compound and related compounds (methylparaben, ethylparaben, etc.) at concentrations representing approximately 80-100% of the target assay concentration. All standard solutions should be stored at controlled room temperature (25°C±2°C) in well-sealed containers and demonstrated to be stable for a defined period, typically 7-14 days depending on validation data [1] [4].
For pharmaceutical formulations (creams, gels, emulgels), accurately weigh a sample equivalent to approximately 50 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of extraction solvent (typically methanol:water mixtures ranging from 45:55 to 80:20 v/v depending on formulation characteristics) and sonicate in an ultrasonic bath for 15-20 minutes with intermittent shaking to ensure complete extraction. Dilute to volume with the same solvent, mix well, and centrifuge a portion of the sample at 5000 rpm for 15 minutes if necessary to separate insoluble excipients. Filter the supernatant through a 0.22 μm nylon or PVDF syringe filter prior to injection, discarding the first few mL of the filtrate [1] [6].
For liquid oral formulations, accurately weigh approximately 10 g of the sample into a 50 mL volumetric cylinder and adjust to volume with methanol. Mix thoroughly using a vortex mixer for 10 minutes, allow to stand for 10 minutes, then filter through Whatman filter paper. Dilute 1 mL of the filtrate to 10 mL with methanol and filter through a 0.22 μm nylon syringe filter. For cosmetic products, the sample preparation may require modification based on the matrix complexity, with additional cleanup steps such as solid-phase extraction sometimes necessary for highly pigmented or complex formulations [1].
Equilibrate the HPLC system with the selected mobile phase for at least 30 minutes at the predetermined flow rate until a stable baseline is achieved. Inject the mobile phase blank followed by the system suitability standard to verify column performance and system stability before proceeding with sample analysis. The system suitability test should demonstrate a relative standard deviation (RSD) of ≤2.0% for peak areas from six replicate injections, theoretical plate count (N) >2000 per column for this compound peak, and tailing factor (T) ≤2.0. Once system suitability criteria are met, inject the standard solutions, sample solutions, and quality control standards in randomized sequence. A quality control standard at approximately 50% of the target concentration should be analyzed after every 6-8 samples to monitor analytical performance throughout the sequence [1] [4] [6].
Method validation for this compound quantification follows ICH Q2(R2) guidelines and encompasses determination of specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ). Specificity is demonstrated through baseline separation of this compound from other preservatives, active pharmaceutical ingredients, and degradation products, confirmed by analyzing individual components and forced degradation samples. For linearity evaluation, a minimum of six concentration levels spanning 50-150% of the target concentration should be analyzed in triplicate, with correlation coefficient (r²) >0.995 and y-intercept not significantly different from zero [1] [4].
Accuracy is determined through recovery studies by spiking known quantities of this compound into placebo matrices at three concentration levels (80%, 100%, 120% of target), with mean recovery values between 98-102% considered acceptable. Precision encompasses both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variations), with RSD values ≤2.0% for repeatability and ≤3.0% for intermediate precision. The LOD and LOQ are typically established based on signal-to-noise ratios of 3:1 and 10:1, respectively, or through calculation based on the standard deviation of the response and slope of the calibration curve [1] [4].
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Conditions | Acceptance Criteria | Typical Results |
|---|---|---|---|
| Linearity | 5-100 μg/mL | R² > 0.995 | R² = 0.998-0.999 |
| Accuracy (% Recovery) | 80%, 100%, 120% of target | 98-102% | 99.5-101.0% |
| Precision (RSD) | Intra-day (n=6) | ≤ 2.0% | 0.3-0.8% |
| Intermediate Precision | Inter-day, different analysts | ≤ 3.0% | 0.5-1.5% |
| LOD | Signal-to-noise 3:1 | - | ~0.5 μg/mL |
| LOQ | Signal-to-noise 10:1 | - | ~1.5 μg/mL |
| Robustness | Deliberate minor changes | System suitability complies | Robust within specified variations |
The following workflow diagram illustrates the complete analytical procedure for the quantification of this compound in pharmaceutical and cosmetic products:
Figure 1: Analytical Workflow for this compound Quantification
The quantitative determination of this compound in pharmaceutical products represents a critical quality control measure to ensure adequate preservation while maintaining safety profiles. In a recent application, an RP-HPLC method was successfully developed and validated for simultaneous quantification of bronopol, sodium benzoate, methylparaben, and propylparaben in Vasu Zeal kid drops, an Ayurvedic antitussive formulation. The method employed a C18 column (5 μm, 4.6 mm × 250 mm) with mobile phase consisting of phosphate buffer (pH 3):acetonitrile (65:35) in isocratic mode at a flow rate of 1 mL/min and detection at 210 nm. The percentage of preservatives in the commercial formulation was determined to be 0.037% for propylparaben, demonstrating the method's applicability for routine quality control of liquid oral formulations [1].
In another study focusing on pediatric extemporaneous formulations, an HPLC method was developed for simultaneous quantification of furosemide, its degradation product (furosemide-related compound B), methylparaben, and propylparaben. The method utilized a Symmetry C18 column with mobile phase comprising 0.1% acetic acid in water and acetonitrile (60:40, v/v) at 1.0 mL/min with detection at 272 nm. This application highlighted the importance of stability-indicating methods for monitoring preservative concentrations alongside drug content and degradation products, particularly in extemporaneous preparations where refrigeration (2-8°C) was shown to better retain initial composition compared to elevated temperatures [4].
In cosmetic products, this compound serves as a key preservative in various formulations including creams, lotions, and gels. A validated stability-indicating isocratic reverse-phase ultra-performance liquid chromatography method was developed for quantitative simultaneous determination of sodium methylparaben, sodium propylparaben and ketorolac tromethamine in topical dosage forms. Separation of all peaks was achieved using an Acquity ethylene bridged hybrid C18 (50×2.1 mm, 1.7 μ) column with mobile phase consisting of triethylamine buffer (pH 2.5):tetrahydrofuran:methanol (665:35:300, v/v/v) in isocratic mode at a flow rate of 0.40 ml/min. Detection was performed at 252 nm with a 10 min run time, demonstrating the application of UPLC technology for rapid and precise quantification of preservatives in complex matrices [6].
The analytical control of this compound in cosmetics is particularly important given increasing regulatory scrutiny and consumer awareness regarding preservative safety. HPLC methods allow manufacturers to verify that preservative concentrations remain within regulatory limits while ensuring adequate antimicrobial protection throughout the product's shelf life. Additionally, stability-indicating methods enable assessment of preservative integrity under various storage conditions and help establish appropriate expiration dating for finished products [2] [9].
The use of this compound in pharmaceutical and cosmetic products is subject to regional regulatory requirements that specify maximum concentration limits, allowable combinations with other preservatives, and product-specific restrictions. According to the European Medicines Agency (EMA), the acceptable daily intake (ADI) for propylparaben in children is 2 mg/kg/day. At typical concentrations used in oral formulations (0.02-0.06%), estimated intakes should be calculated to ensure they remain within established safety limits. Regulatory standards govern both the minimum concentrations necessary for adequate preservation and maximum limits to prevent potential health concerns, emphasizing the importance of accurate quantitative analysis for routine assessment of products containing this preservative [4].
Safety evaluations of cosmetic ingredients including this compound involve assessment of purity, acute toxicity, genotoxic potential, local tolerance, and systemic exposure. The No Observed Adverse Effect Level (NOAEL) is established as the highest dose at which an ingredient does not cause any adverse effects, with safety margins greater than 100 typically required by regulatory bodies such as the European Scientific Committee for Consumer Safety. Analytical methods capable of precise quantification at relevant concentration levels play a crucial role in generating the data necessary for these safety assessments and ensuring compliance with global regulatory standards [2].
The analysis of this compound using UV detection in HPLC systems represents a well-established and robust approach for quality control of pharmaceutical and cosmetic products. Method optimization should focus on wavelength selection (typically 210 nm for maximum sensitivity or 254-272 nm for specific applications), mobile phase composition (commonly phosphate or acetate buffers with acetonitrile), and column selection (C18 columns with 5 μm particle size). The validated methods demonstrate excellent linearity (R² > 0.995) across concentration ranges of 5-100 μg/mL, accuracy with recoveries of 98-102%, and precision with RSD values ≤2.0%.
The experimental protocols outlined in this document provide comprehensive guidance for sample preparation, chromatographic analysis, and method validation. The described methods are capable of specific quantification of this compound even in complex matrices containing multiple preservatives and active ingredients. As regulatory scrutiny of preservatives intensifies and consumer awareness grows, robust analytical methods for this compound will continue to play a critical role in ensuring product quality, safety, and efficacy across pharmaceutical and cosmetic industries.
This compound (CAS 35285-69-9) represents a critical preservative component in multi-dose pharmaceutical formulations, particularly valued for its broad-spectrum antimicrobial activity against bacteria, yeast, and molds. As the sodium salt of propylparaben, this compound offers enhanced aqueous solubility compared to its parent compound while maintaining effective preservative capabilities. The paraben class of preservatives, including this compound, functions primarily through disruption of microbial cell membrane integrity and inhibition of essential cellular enzymes. These preservative systems are particularly valuable in multi-dose formulations where maintenance of sterility over repeated use is paramount for patient safety and product integrity.
The utility of this compound extends across multiple formulation types, including topical, oral, and some parenteral preparations, though its application requires careful consideration of compatibility factors and regulatory constraints. Recent trends in pharmaceutical development have highlighted both the continued importance of parabens as preservative agents and the growing need to address safety considerations through optimized formulation approaches. This document provides comprehensive application notes and experimental protocols to guide researchers in the appropriate implementation of this compound preservative systems, with particular emphasis on combination approaches that enhance efficacy while potentially reducing concentration requirements.
This compound possesses distinct physicochemical properties that directly influence its preservative efficacy and formulation compatibility. As the sodium salt of propylparaben, it demonstrates significantly enhanced water solubility compared to the parent compound, facilitating its incorporation into aqueous pharmaceutical systems while maintaining effective antimicrobial activity. The compound's chemical structure preserves the essential phenolic moiety responsible for its antimicrobial activity while the ester functionality contributes to its distribution characteristics.
The molecular weight of this compound is 202.18 g/mol, with a chemical formula of Na(C₃H₇(C₆H₄COO)O). Unlike the parent compound which exists as a white crystalline solid, the sodium salt typically presents as a hygroscopic powder with greater affinity for aqueous environments. The octanol-water partition coefficient (logP) of propylparaben is 3.04, indicating significant hydrophobicity that contributes to membrane penetration capabilities; this property is moderated but not eliminated in the sodium salt form. The preservative efficacy of this compound increases with carbon chain length in the paraben series, positioning it as intermediately potent between methylparaben and butylparaben [1].
The primary antimicrobial action of this compound derives from its ability to disrupt microbial membrane integrity and inhibit essential cellular processes. As a phenolic compound, it can denature proteins and disrupt cytoplasmic membranes through interaction with phospholipid bilayers. The mechanism involves concentration-dependent effects, with lower concentrations inhibiting substrate transport and higher concentrations causing irreversible membrane damage and cytoplasmic leakage.
The ionized state of this compound in solution facilitates distribution throughout aqueous formulations, while the equilibrium with unionized species enables penetration into microbial membranes. This compound demonstrates particularly strong efficacy against fungi and molds, with intermediate activity against Gram-positive bacteria, and reduced efficacy against Gram-negative bacteria due to their more complex cell wall structure. The preservative activity is optimal in slightly acidic to neutral pH ranges (4.5-7.5), with reduced efficacy at alkaline pH due to increased ionization that limits membrane penetration [2].
This compound finds application in diverse pharmaceutical systems where multi-dose functionality necessitates protection against microbial contamination. In oral formulations, it is frequently employed in syrups, suspensions, and liquid preparations where the aqueous environment supports microbial growth. For topical products, including creams, ointments, and lotions, this compound provides protection against contamination during use, particularly important for products applied with fingers that introduce microorganisms. The compound is also utilized in some parenteral formulations, though with careful consideration of concentration limits and compatibility with active ingredients.
The typical use concentration ranges from 0.01% to 0.1% depending on the formulation type, preservation challenges, and regulatory constraints. In many applications, this compound is combined with methylparaben in ratios ranging from 9:1 to 4:1 (methylparaben:propylparaben) to achieve broader spectrum antimicrobial coverage through synergistic effects. For ophthalmic preparations, this compound may be used but requires careful evaluation as it can cause irritation at effective concentrations [2]. In biological formulations, the concentration must be optimized to balance antimicrobial efficacy against potential protein destabilization effects [1].
Combination preservation systems represent the most effective application of this compound, leveraging synergistic interactions with other preservatives to enhance efficacy while potentially reducing total preservative loads. The most established combination involves methylparaben and propylparaben, typically at concentrations of 0.18% w·v⁻¹ (11.8 mM) and 0.02% w·v⁻¹ (1.1 mM) respectively [1]. This combination capitalizes on the complementary antimicrobial profiles and physicochemical properties of these related compounds.
This compound also demonstrates significant synergy with EDTA (ethylenediaminetetraacetic acid), which enhances activity against Gram-negative bacteria by disrupting their outer membrane and facilitating paraben penetration. Additionally, combinations with benzyl alcohol have been employed in certain injectable formulations, while pairing with potassium sorbate can provide enhanced antifungal coverage in oral suspensions. The combination benefit derives from attacking multiple microbial targets simultaneously, reducing the likelihood of resistance development and broadening the spectrum of antimicrobial activity [3].
Table 1: Synergistic Combinations with this compound
| Combination Partner | Typical Ratio | Mechanism of Synergy | Application Notes |
|---|---|---|---|
| Methylparaben | 9:1 (MP:PP) | Broadened antimicrobial spectrum | Most common combination for topical and oral products |
| EDTA | 0.01-0.1% EDTA | Membrane permeabilization | Enhances Gram-negative coverage |
| Benzyl Alcohol | 0.5-1.0% BA | Multiple mechanisms of action | Used in some injectable formulations |
| Potassium Sorbate | 0.1-0.2% KS | Enhanced antifungal activity | Common in oral suspensions |
The formulation compatibility of this compound must be carefully evaluated during pharmaceutical development. This preservative demonstrates incompatibility with non-ionic surfactants including polysorbate 80 and cyclodextrins, which can bind parabens and reduce their effective concentration and antimicrobial efficacy. Additionally, interactions with certain polymers such as hydroxypropyl methylcellulose (HPMC) can lead to adsorption and reduced preservative availability. The presence of glycerin and polyols may promote transesterification reactions under certain conditions, particularly at elevated temperatures or extreme pH values.
This compound is susceptible to hydrolytic degradation at alkaline pH (above 8.0), where the phenolate anion forms and undergoes accelerated breakdown. It may also show discoloration in the presence of iron and can participate in Maillard reactions with reducing sugars. In formulations containing rubber closures or plastic containers, adsorption to packaging components may occur, necessitating the use of fluorinated polymer coatings or alternative packaging materials to maintain preservative efficacy. For biological formulations, the potential for protein interaction and destabilization must be evaluated through rigorous stability studies [3] [1].
Table 2: this compound Incompatibilities and Mitigation Strategies
| Incompatible Material/ Condition | Interaction Type | Impact on Efficacy | Mitigation Strategies |
|---|---|---|---|
| Polysorbate 80 & other non-ionic surfactants | Binding/micellation | Significant reduction | Use minimal surfactant; consider alternative preservatives |
| Cyclodextrins | Complex formation | Reduction | Formulate with preservative in continuous phase |
| Alkaline pH (>8.0) | Hydrolysis | Degradation | Maintain pH 4.5-7.5; use appropriate buffering |
| Glycerin, sorbitol, other polyols | Transesterification | Gradual loss | Avoid high temperature storage; adjust formulation |
| Rubber closures | Adsorption | Gradual loss | Use fluorinated polymer coatings |
The Preservative Efficacy Testing protocol, also known as Antimicrobial Effectiveness Testing, is essential for validating the adequacy of this compound preservative systems in final formulations. This test challenges the formulation with standardized microbial inocula and monitors microbial recovery over time to ensure adequate preservation throughout the product's intended shelf life and use period. The test organisms should include representative Gram-positive bacteria (Staphylococcus aureus, ATCC 6538), Gram-negative bacteria (Pseudomonas aeruginosa, ATCC 9027, Escherichia coli, ATCC 8739), yeast (Candida albicans, ATCC 10231), and mold (Aspergillus brasiliensis, ATCC 16404).
Procedure:
Acceptance Criteria (according to USP/EP/JP):
The critical parameters include maintaining neutral pH for optimal paraben activity, ensuring homogeneous distribution of the preservative, and verifying that the product itself does not possess intrinsic antimicrobial activity that would confound results [3] [1].
For formulations containing proteins, peptides, or other biological actives, a compatibility screening protocol must be implemented to assess potential this compound-induced destabilization. This evaluation is critical as preservatives can interact with biological compounds through multiple mechanisms including hydrophobic interactions, surface adsorption, and conformational disruption, potentially leading to aggregation, particle formation, or loss of activity.
Procedure:
Interpretation: A >10% difference in aggregation or activity between preserved and unpreserved samples indicates significant incompatibility requiring formulation optimization. The hydrophobicity of preservatives correlates with protein destabilization potential, with propylparaben (logP 3.04) presenting moderate risk that must be empirically evaluated for each biological molecule [1].
A systematic approach to formulation optimization ensures robust preservative efficacy while minimizing potential incompatibilities. This protocol employs a design of experiments (DoE) methodology to efficiently explore the multi-factor design space and identify optimal formulation parameters for systems containing this compound.
Procedure:
This systematic approach efficiently identifies robust formulation conditions that balance preservative efficacy with stability requirements, potentially reducing development time and ensuring product quality throughout the shelf life [3] [1].
The safety profile of this compound has been extensively studied, with particular attention to its potential endocrine-disrupting properties. Animal studies have demonstrated that high doses of propylparaben can produce estrogenic effects and impact male reproductive parameters, though these effects occur at exposure levels significantly higher than typical human exposure. The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) of 0-10 mg/kg/day for the sum of methylparaben and ethylparaben, which is often applied to parabens generally as a conservative approach [4].
Critical usage restrictions include avoidance in formulations intended for neonates, particularly preterm infants, due to immature metabolic and excretory systems that may lead to accumulation and potential toxicity. A 2023 study demonstrated that very preterm infants cared for in neonatal intensive care units frequently receive paraben-containing medications, with 3.5% of exposed infants exceeding the ADI [4]. Additionally, this compound should not be used as the sole preservative in ophthalmic products due to potential irritation at effective concentrations. Recent regulatory developments include California's ban on propylparaben in foods by 2027, reflecting growing regulatory scrutiny despite its continued acceptance in pharmaceutical applications [2].
The regulatory status of this compound varies by region and application, with specific restrictions in place across different markets. In the European Union, the Scientific Committee on Consumer Safety recommends that the sum of butylparaben and propylparaben concentrations should not exceed 0.19% in finished cosmetic products. For pharmaceutical applications, the European Medicines Agency recommends caution when using parabens due to potential estrogenic activity, particularly in products intended for neonates [3] [2].
In the United States, propylparaben is generally recognized as safe (GRAS) for use in foods with a maximum of 0.1% of the weight of the finished food, and is approved for use in pharmaceutical products with concentration limits specific to the route of administration. The pharmacopeial requirements for this compound include compliance with identity, purity, and assay specifications outlined in USP, PhEur, and JP monographs. Additionally, control of potentially harmful impurities such as benzyl chloride in raw materials is essential, with compendial grades specifying limits of impurities less than 0.05% to reduce the risk of interactions with active ingredients [3] [2].
Table 3: Regulatory Status of this compound Across Regions
| Region | Cosmetic Products | Food Products | Pharmaceuticals | Special Restrictions |
|---|---|---|---|---|
| United States | Up to 25% (self-regulated) | Max 0.1% (GRAS) | Approved with limitations | California ban in foods by 2027 |
| European Union | Max 0.19% (combined butyl- and propylparaben) | E217 approved with limits | Max 1% (w/w) | Not recommended for neonates |
| Japan | Approved within limits | Approved with limits | Approved with limits | Similar to EU restrictions |
| Global (Pharmacopeia) | - | - | Must comply with USP, PhEur, JP | Impurity controls essential |
Robust analytical methods are essential for quantifying this compound and monitoring its stability in pharmaceutical formulations. Reverse-phase HPLC with UV detection represents the primary analytical technique for both assay and related substances testing of this compound in preserved formulations.
HPLC Method Parameters:
For related substances testing, a gradient method is recommended to separate this compound from its potential degradation products including 4-hydroxybenzoic acid, other parabens, and process-related impurities. The method validation should include specificity, accuracy, precision, linearity, and robustness according to ICH guidelines. The limit of quantitation for related substances is typically 0.05% with a reporting threshold of 0.1% [3] [2].
Comprehensive stability evaluation of this compound in finished products must account for both the preservative's chemical stability and its maintained efficacy throughout the shelf life. The primary degradation pathways include hydrolytic cleavage of the ester bond (particularly at alkaline pH), transesterification with polyols, and oxidative degradation under certain conditions.
Stability Protocol:
The shelf life is determined based on the timepoint at which the this compound concentration remains ≥90% of the initial labeled amount and the formulation continues to meet preservative efficacy test criteria. For products showing marginal preservation over time, a re-evaluation of the preservative system or adjustment of concentration within regulatory limits may be necessary [3] [1].
Diagram 1: Preservative System Selection Algorithm - This workflow outlines the decision process for incorporating this compound into pharmaceutical formulations based on route of administration and composition factors.
Diagram 2: Experimental Workflow for Preservative Evaluation - This sequential workflow outlines the key experimental stages in developing and validating a this compound-containing formulation.
This compound remains a valuable preservative component in multi-dose pharmaceutical formulations when implemented with appropriate consideration of its properties, compatibilities, and limitations. The combination approaches outlined in this document, particularly with methylparaben and EDTA, provide robust antimicrobial protection while potentially allowing reduced use levels. The experimental protocols presented offer systematic methodologies for evaluating both preservative efficacy and compatibility, essential elements for successful formulation development.
Moving forward, the regulatory landscape for this compound continues to evolve, with increasing scrutiny regarding its use in specific populations and product types. Nevertheless, its established efficacy profile, versatile application range, and well-characterized behavior ensure its continued relevance in pharmaceutical preservation. Formulators should remain attentive to emerging research and regulatory developments while applying the principles and protocols contained in these application notes to develop safe, effective, and stable preserved pharmaceutical products.
The following table summarizes a general method of analysis for Sodium Propyl Paraben, which can form the basis of a stability-indicating method [1].
| Test Parameter | Specification / Method |
|---|---|
| Description | White crystalline powder, odorless or almost odorless, hygroscopic [1]. |
| Solubility | Freely soluble in water and in ethanol (50%); sparingly soluble in ethanol (95%); practically insoluble in fixed oils and methylene chloride [1]. |
| Identification | A. Melting Point (96°C - 99°C) [1]. B. IR Spectrophotometry [1]. C. Thin Layer Chromatography (TLC) [1]. D. Reactions for Sodium Salt [1]. | | pH | Between 9.5 and 10.5 (0.1% w/v solution) [1]. | | Related Substances | By TLC. Any spot apart from the principal spot should not be more intense than a 0.5% reference spot [1]. |
Understanding how Propylparaben Sodium degrades is key to designing a shelf-life study. The following diagram illustrates the experimental workflow for a forced degradation study, informed by general principles and related research.
Based on research into parabens and related compounds, the following table outlines potential degradation conditions and known pathways. Note: These are not specific, pre-validated protocols for this compound and must be experimentally confirmed for your specific formulation [2] [3] [4].
| Stress Condition | Suggested Parameters | Known/Suspected Degradation Pathway |
|---|---|---|
| Acidic Hydrolysis | e.g., 0.1M HCl, room temp. or elevated [3]. | Ester hydrolysis to form 4-hydroxybenzoic acid [3]. |
| Basic Hydrolysis | e.g., 0.1M NaOH, room temp. or elevated [3]. | Ester hydrolysis (expected to be significant) [3] [5]. |
| Oxidative Degradation | e.g., 0.1-3% H₂O₂, room temp. [3]. | Oxidation of the phenol ring, formation of quinones and other products [4]. |
| Thermal Degradation | e.g., 40°C, 60°C, 80°C for defined periods [3]. | Solid-state decomposition; hydrolysis if moisture is present [5]. |
| Photolytic Degradation | Expose to UV and visible light per ICH Q1B [3]. | Ring rearrangement and cleavage via free radical mechanisms [4]. |
Since a complete protocol is not available, here is a guide to developing your own based on established scientific and regulatory principles.
The search results highlight areas where specific data for this compound is lacking:
Understanding the basic physicochemical properties of propylparaben and its sodium salt is the first step in troubleshooting solubility issues.
Table 1: Physicochemical Properties of Propylparaben and its Sodium Salt [1] [2]
| Property | Propylparaben (PP) | Propylparaben Sodium (SPP) |
|---|---|---|
| Chemical Name | Propyl 4-hydroxybenzoate | Sodium propyl parahydroxybenzoate |
| CAS Number | 94-13-3 [3] [2] | 35285-69-9 [1] |
| Molecular Formula | C₁₀H₁₂O₃ [2] | C₁₀H₁₁NaO₃ [1] |
| Molecular Weight | 180.2 g/mol [2] | 202.18 g/mol [1] |
| Physical State | White, crystalline powder [2] | Solid [1] |
| Melting Point | 95-99 °C [2] | 96-97 °C [1] |
Solubility Behavior:
Here are detailed methodologies for handling and formulating with this compound.
This protocol is adapted from a validated, stability-indicating method for simultaneous determination in topical dosage forms.
For animal studies, if the compound has low solubility in your desired vehicle, consider these pre-formulation strategies:
10 : 5 : 8510 : 40 : 5 : 4510 : 90Here are answers to frequently asked questions regarding solubility problems.
FAQ 1: My parabens dissolved upon heating but precipitated out after the solution cooled. Why did this happen, and how can I prevent it?
This is a common problem when the concentration of preservative exceeds its solubility limit in the final cooled formulation.
FAQ 2: What is the best way to create a stock solution of this compound?
Beyond basic troubleshooting, these factors are critical for successful product development.
The following diagram outlines a logical troubleshooting workflow you can follow in the lab.
I hope this technical support guide provides a solid foundation for addressing your this compound solubility challenges.
This section addresses common technical questions and provides a detailed, validated method for analyzing this compound, which is crucial for assessing its stability.
Frequently Asked Questions
Q1: What is the primary analytical method for quantifying this compound in aqueous topical formulations?
Q2: What are the common stress conditions used to study the stability of this compound?
Q3: How does the chain length of a paraben affect its stability or toxicity?
Validated UPLC Method for Analysis and Stability Monitoring
The following table summarizes a validated, stability-indicating UPLC method for the simultaneous determination of this compound and other components in a topical gel [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) |
| Stationary Phase | Acquity BEH C18 Column (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Triethylamine buffer (pH 2.5) : Tetrahydrofuran : Methanol (665:35:300, v/v/v) |
| Flow Rate | 0.40 mL/min |
| Run Time | 10 minutes |
| Detection Wavelength | 252 nm |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Linearity Range (SPP) | 2.38 - 7.13 µg/mL |
| Sample Diluent | Methanol : Water (45:55, v/v) |
The diagram below outlines the logical workflow for conducting forced degradation studies on a formulation containing this compound, based on ICH guidelines [1].
Although not specific to aqueous stability, research into the biological effects of propyl-paraben has revealed associated changes in metabolic pathways. The following diagram illustrates these potential molecular perturbations, which could inform broader toxicological assessments [3].
Q1: Is propylparaben a direct skin irritant?
Q2: If not an irritant, what are the main safety concerns associated with propylparaben?
Q3: How does propylparaben's cytotoxicity compare to other common preservatives?
The following table summarizes quantitative data on the effects of various preservatives, including propylparaben, on human skin cells in vitro [3].
Table 1: Cytotoxicity (IC₅₀) and Impact on Collagen Synthesis of Common Preservatives
| Preservative | IC₅₀ in Fibroblasts (µg/mL) | IC₅₀ in Keratinocytes (µg/mL) | Effect on Collagen Synthesis |
|---|---|---|---|
| Propylparaben | 132.2 | 208.6 | Moderate destructive influence |
| Methylparaben | 160.9 | 232.1 | Mild destructive influence |
| Imidazolidinyl Urea (IU) | 108.9 | 145.5 | Strong destructive influence |
| Diazolidinyl Urea (DU) | 95.1 | 132.0 | Strong destructive influence |
| Phenoxyethanol | 152.1 | 220.9 | Mild destructive influence |
| Grapefruit Oil (Commercial) | 42.1 | 60.2 | Data not specified |
Note: IC₅₀ is the half-maximal inhibitory concentration; a lower value indicates higher cytotoxicity.
Although propylparaben is not a direct irritant, its biological activity can be understood through its influence on cellular pathways. The diagram below illustrates the key mechanisms identified in research, which can inform your experimental designs.
Diagram 1: Propylparaben's Cellular Mechanisms - This flowchart visualizes the key molecular and cellular pathways implicated in propylparaben's biological effects, based on current literature [4] [5] [3].
For researchers encountering issues related to propylparaben's non-irritant biological effects, consider the following strategies:
Strategy 1: Concentration Optimization
Strategy 2: Exploration of Alternatives
Strategy 3: Comprehensive Safety Profiling
Diagram 2: Safety Assessment Workflow - A proposed experimental workflow for a comprehensive safety profile of propylparaben in formulations, incorporating key assays from research [1] [3].
The following table summarizes details from research and application notes for the analysis of Propylparaben Sodium and related compounds.
| Method Type | Column | Mobile Phase | Key Parameters & Performance | Application Context |
|---|
| RP-UPLC [1] | BEH C18 (50×2.1 mm, 1.7 µ) | Triethylamine buffer (pH 2.5):THF:MeOH (665:35:300, v/v/v) | Flow Rate: 0.4 ml/min Detection: 252 nm Run Time: 10 min Linearity: 2.38-7.13 µg/ml (for SPP) [1] | Stability-indicating method for simultaneous determination in topical dosage forms. | | RP-HPLC [2] | Newcrom AH (3.2 x 100 mm, 5 µm) | MeCN/H₂O (30/70%) with 0.1% H₂SO₄ | Flow Rate: 0.5 ml/min Detection: UV 270 nm | Analysis of paraben preservatives. | | RP-HPLC [2] | Primesep 100 (150 x 4.6 mm, 5 µm) | Gradient: MeCN 2-50% in 20 min with 0.05% H₂SO₄ | Flow Rate: 1.0 ml/min Detection: UV 200 nm | Separation of preservatives with other drugs (e.g., Carbocisteine). | | RP-HPLC [3] | C18 Column | Acetonitrile:Acetate buffer pH 4.4 (35:65, v/v) | LOQ: 0.3 µg/ml Precision (%RSD): 0.51% (at 500 µg/ml) [3] | Analysis of preservatives in nystatin suspensions. |
Here are answers to some common questions and issues you might encounter when working to improve analytical sensitivity.
What is the biggest advantage of UPLC for sensitivity? Using smaller particle sizes (e.g., 1.7 µm) in UPLC columns, as in the cited method [1], provides superior chromatographic resolution and sharper peaks. This enhances the signal-to-noise ratio, which directly improves detection sensitivity and allows for accurate quantification at lower concentrations.
My peak shape is tailing or broad. What should I check? Peak shape issues often relate to mobile phase pH and column chemistry [1].
How can I confirm my method is truly "stability-indicating"? A stability-indicating method must reliably separate the analyte from its degradation products. This is proven through forced degradation studies.
Why is my detection signal weak at 270 nm? While parabens can be detected at 270 nm [2], they often have stronger absorbance at lower wavelengths. The sensitive UPLC method and one of the HPLC methods use 252 nm and 200 nm, respectively [1] [2]. Check the UV spectrum of your compound and consider optimizing the detection wavelength for maximum response.
The diagram below outlines a general workflow you can follow when developing or optimizing an analytical method for this compound, incorporating strategies from the search results.
The key optimization strategies based on the search results are:
Propylparaben sodium can degrade through several mechanisms, primarily hydrolysis and advanced oxidation processes, which produce distinct degradation products.
| Degradation Pathway | Primary Degradation Product(s) | Key Experimental Findings |
|---|---|---|
| Hydrolytic Degradation | p-Hydroxybenzoic acid (PHBA) [1] | Ester bond cleavage; forms the primary hydrolytic product. |
| Advanced Oxidation Processes (AOPs) | Various hydroxylated and ring-op by-products [2] [3] | Sulfate (SO₄•⁻) and hydroxyl (•OH) radicals attack the aromatic ring, leading to complex by-products before full mineralization [3]. |
The following diagram illustrates the primary degradation pathway for this compound, showing the transformation from the parent compound to its major degradation product.
Here are detailed methodologies for simulating and analyzing this compound degradation, based on published research.
This protocol is adapted from studies on sonoelectrochemical degradation and UV-A/persulfate systems [2] [3].
This HPLC method is suitable for monitoring the parent compound and its primary degradant, adapted from literature [4] [5].
The workflow below outlines the key steps for conducting a degradation study and analyzing the results.
Understanding these variables is crucial for reproducing experimental results and troubleshooting.
| Factor | Impact on Degradation |
|---|---|
| Water Matrix [2] [3] | Bicarbonates & Humic Acids: Scavenge radicals, can slow degradation but may increase synergy in hybrid systems. Chloride Ions: Can form less-reactive chlorine species, reducing efficiency. |
| pH [2] | Neutral pH (≈7): Generally favors degradation efficiency. Alkaline conditions (pH >8): Can delay hybrid AOP processes. |
| Oxidant Concentration [3] | Higher persulfate doses generally increase degradation rate, but the relationship is not always linear due to radical scavenging. |
| Ultrasound & Current Density [2] | In sonoelectrochemical systems, an optimal range exists; very high power or current can reduce the synergistic effect between ultrasound and electrochemistry. |
What is the most stable HPLC method for separating this compound from its degradants? A reverse-phase method using a C18 column with a buffered mobile phase at low pH (e.g., phosphate buffer at pH 3.0) and acetonitrile as the organic modifier provides excellent separation and peak shape. This method effectively resolves this compound from its primary hydrolytic product, PHBA [4] [5].
My degradation kinetics are inconsistent when using real water samples. Why? This is a common challenge. Components of real water matrices (like natural organic matter, bicarbonate, and chloride) compete for the reactive radicals (e.g., hydroxyl or sulfate radicals) generated in AOPs. To troubleshoot, conduct controlled experiments by spiking ultrapure water with individual matrix components to identify the main interfering substance. You may need to adjust the oxidant dose or process parameters to compensate [2] [3].
Is it necessary to use an internal standard in the HPLC analysis? While not always mandatory, using an internal standard (e.g., flurbiprofen) is highly recommended for quantitative studies. It corrects for minor variations in injection volume and sample preparation, improving the accuracy and precision of your results, especially in complex matrices [4].
Are the degradation products of this compound safe? The safety profile of transformation products formed during advanced oxidation is not fully known. The primary hydrolytic product, PHBA, is a common metabolite. However, the biological activity of the various hydroxylated and ring-opened intermediates formed during AOPs should be evaluated on a case-by-case basis, as they may have different toxicological properties than the parent compound [6].
Here are specific chromatographic conditions from the literature for analyzing Propylparaben Sodium, which can serve as starting points for your method development.
Table 1: Summary of Documented HPLC Methods
| Parameter | Method 1: Stability-Indicating RP-UPLC [1] | Method 2: Mixed-Mode Analysis [2] | Method 3: Reverse Phase (C18) [3] [2] |
|---|---|---|---|
| Application | Simultaneous assay of Ketorolac Tromethamine and preservatives in topical gel | Analysis of parabens mixture with Carbocisteine | Dedicated analysis of this compound |
| Stationary Phase | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [1] | Primesep 100 (Mixed-mode) [2] | Newcrom R1 (C18 with low silanol activity) [3] [2] |
| Mobile Phase | Triethylamine buffer (pH 2.5) : THF : Methanol (665:35:300 v/v/v) [1] | Gradient: MeCN in water (2% to 50% in 20 min) [2] | Isocratic: MeCN / Water / Phosphoric Acid [3] |
| Flow Rate | 0.4 mL/min [1] | 1.0 mL/min [2] | Information not specified |
| Detection | UV @ 252 nm [1] | UV @ 200 nm [2] | UV (wavelength not specified) / MS-compatible with formic acid [3] |
| Runtime | 10 min [1] | 20 min [2] | Scalable for UPLC and preparative use [3] |
Choosing the right column is critical. The following workflow outlines the decision process, and the text below expands on the key factors.
1. Select the Separation Mode
2. Choose the Column Chemistry
3. Define Column Dimensions and Particle Size Your choice here depends on the instrument and the goal of the analysis.
Table 2: Column Dimension Selection Guide
| Application Goal | Recommended Column | Particle Size | Rationale & Notes |
|---|---|---|---|
| Fast Analysis / UPLC | 50-100 mm x 2.1 mm | 1.7 - 3 µm | Provides high efficiency and short run times. Requires UHPLC systems capable of high backpressures [4] [1]. |
| High Resolution | 150-250 mm x 4.6 mm | 3 - 5 µm | Longer columns provide more theoretical plates for separating complex mixtures [4] [5]. |
| Standard Assay | 100-150 mm x 4.6 mm | 5 µm | A versatile, widely used configuration compatible with most traditional HPLC systems [4]. |
| MS Detection / Solvent Saving | 100 mm x 2.1 mm | 3 - 5 µm | Smaller diameters reduce flow rates, increasing sensitivity for MS and reducing solvent consumption [4]. |
Q1: I observe peak tailing for my this compound peak. What could be the cause?
Q2: My analysis time is too long. How can I make it faster?
Q3: The method does not separate this compound from other preservatives or degradation products.
| Question | Possible Cause / Background | Recommended Solution |
|---|---|---|
| In our gel formulation assay, propylparaben co-elutes with the active drug, affecting quantification. What should we do? | Poor chromatographic resolution between peaks due to similar chemical properties or suboptimal method conditions [1]. | Modify the mobile phase. A mixture of triethylamine buffer (pH 2.5):tetrahydrofuran:methanol (665:35:300, v/v/v) can achieve separation. Re-validate the method post-adjustment [1]. |
| How can we simultaneously determine propylparaben and other preservatives alongside a drug and its degradation products? | The analytical method must be stability-indicating—able to separate and accurately measure all components despite degradants [2]. | Develop an LC method using a C18 column (e.g., SUPELCO Discovery). A reported method uses flurbiprofen as an internal standard, with a total run time of <17 minutes [2]. |
| We see unknown peaks in our stability samples. Could these be degradants from propylparaben? | While possible, unknown peaks are often degradants of the Active Pharmaceutical Ingredient (API). For ketorolac tromethamine formulations, the main impurities are the 1-hydroxy and 1-keto analogs of the API [1]. | Use a forced degradation study. Stress the sample (e.g., with acid) and verify if the method separates the propylparaben peak from all degradant peaks. This confirms the method's stability-indicating capability [1]. |
This workflow outlines the method development process to resolve co-elution, based on a validated UPLC approach [1].
This detailed methodology allows for the simultaneous quantification of an active drug (Ketorolac Tromethamine), Sodium Methylparaben, and Sodium Propylparaben in a topical gel, effectively separating them from degradation products [1].
1. Chromatographic Conditions
2. Standard Solution Preparation
3. Sample Preparation
4. Forced Degradation Study (To Confirm Specificity)
The core of a successful method transfer lies in robust, validated protocols. Below are detailed methodologies for different analytical techniques.
This approach uses a series of physico-chemical tests as outlined in pharmacopeial-style procedures [1].
Identification Tests
Purity Tests
Stability-indicating UPLC methods are preferred for simultaneous quantification of preservatives and active ingredients. The table below summarizes key parameters from recent studies:
| Method Parameter | Simultaneous Estimation in Oral Solution [2] | Analysis in Topical Gel [3] |
|---|---|---|
| Analytes | Promethazine HCl, Methylparaben, Propylparaben, Sodium Benzoate | Ketorolac Tromethamine, Sodium Methylparaben, Sodium Propylparaben |
| Column | Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) | Acquity BEH C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient with 0.1% perchloric acid and Methanol | Isocratic: Triethylamine buffer (pH 2.5):THF:Methanol (665:35:300) |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Detection | 240 nm | 252 nm |
| Linearity | 1.0-8.0 µg/mL for Propylparaben | 2.38-7.13 µg/mL for Sodium Propylparaben |
| Sample Prep | Dilution with solvent | Sonication & extraction with Methanol:Water (45:55) |
Here are common challenges and solutions during propylparaben sodium method transfer and analysis.
| Challenge | Possible Cause | Suggested Solution |
|---|---|---|
| Peak Tailing or Poor Resolution | Non-optimal mobile phase pH or composition; column degradation | Adjust buffer pH (e.g., pH 2.5 [3]); fine-tune organic solvent ratio (Methanol/THF [3]); confirm column integrity. |
| Low Recovery in Sample Prep | Incomplete extraction from complex matrix (e.g., gel, suspension) | Increase sonication time [3]; optimize solvent strength (e.g., Methanol:Water ratio [3]); use internal standard for GC-MS [4]. |
| Method Not Stability-Indicating | Degradation products co-elute with main peaks | Perform forced degradation studies (acid, base, peroxide, thermal) and re-optimize gradient or isocratic conditions to separate all degradants [2] [3]. |
| Inconsistent Recoveries in GC-MS | Inadequate derivatization or sample clean-up | Use internal standard (e.g., D4-ethyl p-hydroxybenzoate) [4]; include purification steps like hexane defatting and salt-induced phase separation [4]. |
Q1: Why is a stability-indicating method critical for this compound analysis? A stability-indicating method, like the UPLC methods cited, is essential because it can accurately quantify propylparaben and methylparaben even in the presence of their degradation products. This is a mandatory requirement per ICH guidelines to prove the method's reliability for stability studies, ensuring that the measured potency reflects the true amount of intact preservative and not interference from breakdown compounds [2] [3].
Q2: What are the key validation parameters to consider during method transfer? The method should be re-validated to ensure it performs as expected in the receiving laboratory. Key parameters to verify include [2]:
Q3: How can I improve the detection sensitivity for trace-level parabens? For trace analysis, especially in complex matrices, using GC-MS with an internal standard can significantly enhance sensitivity and accuracy. This approach allows for better quantification by correcting for losses during sample preparation and variations in instrument response [4].
The following diagram illustrates the logical workflow for developing and transferring an analytical method for this compound.
Understanding real-world exposure levels is crucial for contextualizing your research. The following data, sourced from a study on very preterm infants, quantifies paraben intake via commonly administered drugs [1].
Table 1: Paraben Exposure via Drug Administration in a Clinical Cohort
| Metric | Value |
|---|---|
| Cohort Size | 1,315 very preterm infants |
| Percentage Exposed to Parabens | 85.5% |
| Mean Paraben Intake | 2.2 (±1.4) mg/kg/day |
| Maximum Paraben Intake (in some infants) | >10 mg/kg/day (exceeding ADI) |
| Duration of Exposure | 33.1 (±22.3) days |
| Cumulative Paraben Intake | 80.3 (±84.6) mg/kg |
| Key Drugs Causing Exposure | Sodium iron feredetate, Paracetamol, Furosemide, Sodium bicarbonate + sodium alginate |
This data highlights that Acceptable Daily Intake (ADI) limits can be exceeded in vulnerable populations, underscoring the importance of your work in developing robust analytical methods [1]. The ADI for the sum of methylparaben and ethylparaben is set at 0–10 mg/kg/day [1].
Here is a detailed methodology for extracting parabens from complex samples like mouthwash and hydrating gels, based on a recent study using a metal-organic framework (MIL-68 (Ga)) [2].
Method: Dispersive Micro Solid Phase Extraction combined with Dispersive Liquid-Liquid Microextraction (DµSPE-DLLME) followed by GC-FID analysis. Analytes: Methylparaben (Mep), Ethylparaben (Etp), Propylparaben (Prp).
The diagram below illustrates the complete experimental procedure.
Q1: Why is a derivatization step necessary, and what are its benefits? A: Parabens are polar compounds, which can lead to peak tailing in chromatography and lower extraction efficiency into the organic phase. Derivatization with acetic anhydride reduces their polarity, which [2]:
Q2: My analytical method suffers from matrix effects when testing cosmetics or pharmaceuticals. How can I mitigate this? A: Matrix effects are common in complex samples. The DµSPE-DLLME protocol is specifically designed to address this [2]:
Q3: What is the mechanism behind the extraction of parabens using MIL-68 (Ga)? A: The extraction is driven by intermolecular interactions. Molecular modeling (e.g., using Avogadro software) suggests that the primary mechanisms are π-π interactions between the benzene rings of the parabens and the aromatic linker (1,4-benzenedicarboxylic acid) of the MIL-68 (Ga) framework. Additionally, hydrogen bonding can occur between the polar groups of the parabens and the MOF structure [2].
Understanding the potential toxicological effects of your target analyte is vital. Recent research on propylparaben has identified a key signaling pathway involved in muscle development impairment.
Pathway: Propylparaben impairs muscle development in zebrafish via the PI3K-mTOR pathway [3].
I hope this structured information provides a solid foundation for your technical support materials. The data, protocols, and diagrams should serve as a reliable starting point for researchers addressing the challenges of analyzing propylparaben sodium in complex matrices.
The buffer system is a critical parameter in HPLC analysis. The following table summarizes validated buffer conditions for the analysis of propylparaben sodium and related compounds.
Table 1: HPLC & UPLC Buffer Conditions for Paraben Analysis
| Analysis Target | Buffer Composition | Method Type & Column | Key Findings & Compatibility | Citation |
|---|
| this compound, Methylparaben Sodium, Ketorolac Tromethamine | Triethylamine buffer (pH 2.5) : Tetrahydrofuran : Methanol (665:35:300, v/v/v) | Isocratic UPLC Acquity BEH C18 (50x2.1 mm, 1.7 µm) | The method is stability-indicating. It successfully separated the analytes from their degradation products formed under stress conditions (peroxide, acid, base). | [1] | | this compound, Methylparaben, Carbocisteine | Sulfuric Acid (H₂SO₄) - 0.05% in water. Mobile phase: Gradient of Acetonitrile. | Gradient HPLC Primesep 100 mixed-mode column | The method retains and separates compounds using both hydrophobic and ionic interactions of the column. The acidic buffer is compatible for this analysis. | [2] | | this compound | Phosphoric Acid in water/acetonitrile mobile phase. | Reverse Phase (RP) HPLC Newcrom R1 column | The method is scalable and can be used for pharmacokinetics or preparative separation. The buffer can be replaced with formic acid for MS-compatible applications. | [2] | | Multiple Parabens | Sulfuric Acid (H₂SO₄) - 0.1% in water/acetonitrile mobile phase (MeCN/H₂O - 30/70%). | Isocratic HPLC Newcrom AH column | A simple isocratic method for the analysis of multiple parabens and their sodium salts. | [2] |
Beyond analytical chemistry, the biological context of your formulation is crucial. Research indicates that propylparaben can inhibit voltage-dependent sodium channels, which is a mechanism explored for potential cardioprotective effects [3]. The following diagram illustrates this signaling pathway.
Diagram 1: Propylparaben's proposed cardioprotective signaling pathway. Research suggests propylparaben inhibits voltage-gated sodium channels, which are a pathway for sodium ion (Na+) influx during ischemia-reperfusion injury. By blocking these channels, propylparaben may prevent sodium and subsequent calcium overload, thereby protecting cardiomyocytes from injury [3].
Q1: My HPLC peaks for this compound are tailing or show poor resolution. What can I do?
Q2: Are there known stability issues with this compound in solution?
Q3: How do other formulation excipients affect this compound?
Q4: What are the solubility properties of this compound?
The table below summarizes the key physical and chemical stability data for propylparaben sodium:
| Property | Specification / Value |
|---|---|
| Maximum Handling Temperature | 80°C [1] |
| pH Stability Range | 3.0 - 11.0 [1] |
| Appearance | White powder [1] |
| Recommended Use Level | 0.1 - 0.3% (of total formulation weight) [1] |
| Water Solubility | Soluble in cold water (up to ~50%) [1] |
A critical point for experimental success is its pH-dependent solubility. While highly soluble in cold water as a sodium salt, it can revert to the less-soluble ester form if added to a final formulation with an acidic pH [1].
Here are answers to common experimental questions, based on the gathered information.
For aqueous formulations, you can leverage its cold-water solubility [1]:
The following workflow outlines the key decision points for successful incorporation:
A stability-indicating Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method is commonly used for precise quantification, even in the presence of degradation products [2] [3].
Propylparaben (Propyl 4-hydroxybenzoate) and its sodium salt are common preservatives in pharmaceutical and cosmetic products. In its pure form, it is a white, crystalline solid [1]. Analyzing it via HPLC can present specific challenges that lead to poor peak shape.
The table below summarizes the most frequent peak shape issues and their primary causes:
| Peak Shape Issue | Common Causes |
|---|---|
| Tailing Peaks | Interaction with active silanol sites on the column, inappropriate mobile phase pH, column contamination [2] [3]. |
| Broad Peaks | Column overloading, column inefficiency, mobile phase with high viscosity, or instrument issues like flow rate fluctuations [2]. |
| Split Peaks | "Peak splitting" due to secondary interactions with the stationary phase or an overloaded column [2]. |
| Ghost Peaks/System Peaks | Contaminants in the mobile phase (especially water), system carryover, or impurities in solvents [2] [4]. |
Here are specific actions you can take to diagnose and resolve these issues.
Tailing is a common problem, especially for analysts who are basic compounds and can interact with acidic silanol groups on the silica-based column stationary phase.
This is likely a "system peak" or "ghost peak" caused by contaminants.
This often relates to the column itself or the sample.
For a practical starting point, here is a summarized stability-indicating UPLC method developed specifically for Sodium Propylparaben in a topical formulation [5]. This method has been proven to separate the analyte from its degradation products.
| Parameter | Specification |
|---|---|
| Objective | Simultaneous quantification of Ketorolac Tromethamine, Sodium Methylparaben, and Sodium Propylparaben in topical dosage forms. |
| Instrument | UPLC with PDA Detector |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Triethylamine buffer (pH 2.5):Tetrahydrofuran:Methanol (665:35:300, v/v/v) |
| Mode | Isocratic |
| Flow Rate | 0.40 mL/min |
| Run Time | 10 min |
| Detection Wavelength | 252 nm |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Sample Diluent | Methanol:Water (45:55, v/v) |
| Sample Preparation | Sonication for 15 min, centrifugation, and filtration through a 0.2 µm Nylon syringe filter. |
The following diagram maps out a logical, step-by-step process to diagnose and fix peak shape problems.
The table below summarizes the key properties and efficacy data of methylparaben and propylparaben based on the gathered information.
| Property | Methylparaben | Propylparaben |
|---|---|---|
| Chemical Structure | Short-chain alkyl ester of p-hydroxybenzoic acid [1] | Long-chain alkyl ester of p-hydroxybenzoic acid [1] |
| Relative Antimicrobial Efficacy | Standard (broad-spectrum; more active against gram-positive bacteria) [2] [3] | Higher (broad-spectrum; more active against gram-positive bacteria) [2] [3] |
| Common Application Forms | Powder, Liquid [4] | Powder, Liquid (as Sodium Salt) [5] |
| Typical Use Concentration (Single/Mixture) | Up to 0.4% (EU limit for a single ester) [3] | Up to 0.4% (EU limit reduced to 0.14% for Propylparaben) [3] |
| Mechanism of Action | Disrupts bacterial membrane transport, inhibits enzymes (e.g., phosphotransferases, ATPase), interferes with genetic material replication [3] | Same as methylparaben, but increased potency due to higher lipophilicity [3] |
| Aqueous Solubility | Low [3] | Low; Sodium salt offers better aqueous solubility [2] |
| Lipophilicity (Log P) | Lower | Higher [1] [6] |
| Observed Adipogenic Potency (in vitro) | Lower | Higher (Potency increases with alkyl chain length: Methyl- < Ethyl- < Propyl- < Butylparaben) [1] |
| Safety & Regulatory Notes | Skin irritation potential; concerns regarding estrogenic activity and bilirubin binding in neonates [2] | Similar to methylparaben; EU has set stricter concentration limits [2] [3] |
Here are details of key experiments that provide evidence for the comparative efficacy and effects of these parabens.
Research indicates that parabens can exert some of their biological effects by interacting with key cellular signaling pathways. The diagram below illustrates the proposed mechanisms based on in vitro studies.
Figure 1: Proposed signaling pathways for paraben activity. In vitro studies suggest parabens can activate the Glucocorticoid Receptor (GR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ), leading to adipogenesis (fat cell differentiation). They can also mimic estrogen by binding to the Estrogen Receptor (ER) and interact with growth pathways like HER2. The strength of these interactions is generally greater for propylparaben than methylparaben [3] [1].
The table below summarizes the key experimental findings comparing the toxicity of propylparaben and butylparaben.
| Toxicity Endpoint | Propylparaben Findings | Butylparaben Findings | Comparative Potency |
|---|---|---|---|
| Endocrine Disruption (Estrogenic Activity) | Binds to human estrogen receptors (ERα & ERβ) [1]. | Binds to human estrogen receptors (ERα & ERβ); greater relative binding affinity than propylparaben [1]. | Butylparaben > Propylparaben [1] |
| Adipogenesis (Fat Cell Differentiation) | Promotes adipogenesis in 3T3-L1 cells; activates GR and/or PPARγ [2]. | Promotes adipogenesis in 3T3-L1 & human primary cells; activates GR and/or PPARγ [2]. | Butylparaben > Propylparaben [2] |
| Immunotoxicity & Inflammation | Associated with aeroallergen sensitization & higher eczema severity scores in children [3]. | Information not covered in search results. | N/A |
| Male Reproductive Toxicity | Affected sperm counts in rats at all tested dietary levels (0.01% to 1.0%) [1]. | Decreased sperm number/motility in offspring of exposed rats; one study showed no adverse effects at high doses [1]. | Mixed results; both show evidence of effects. |
Here is a deeper dive into the key studies and methodologies that generated the data in the table above.
Experimental evidence suggests that propylparaben and butylparaben can exert toxicity through multiple interconnected signaling pathways. The diagram below illustrates the key molecular mechanisms.
| Property | Description |
|---|---|
| Chemical Classification | Sodium salt of propylparaben (n-propyl ester of p-hydroxybenzoic acid); a paraben [1] [2]. |
| General Antimicrobial Activity | • Fungi & Molds: Effective; most efficient against molds and yeasts [3] [4]. • Bacteria: Less active against bacteria, particularly Gram-negative bacteria [3] [4]. | | Commonly Used In | Cosmetics, pharmaceuticals, and food products [3] [1] [2]. | | Typical Usage Concentration | Cosmetics: Often used at 0.01% to 0.3%; maximum allowed concentration varies by region [5] [2]. |
For a professional comparison, testing the antimicrobial efficacy of preservatives like this compound typically follows standardized microbiological methods. The chart below outlines a general workflow for a preservative effectiveness test (PET), which you can adapt for your specific needs.
When selecting a preservative, its antimicrobial spectrum is just one factor. The search results highlight several other critical points to consider:
The table below summarizes experimental data on the estrogenic activity of Propylparaben (PP) from key scientific studies.
| Assay Type | Specific Test | Key Metric / Result for PP | Positive Control (E2) Result | Relative Potency vs. E2 | Citation |
|---|---|---|---|---|---|
| ER Binding | Competitive binding to human ERα and ERβ in vitro | Binds to both ERα and ERβ, with higher affinity for longer-chain parabens. | (Not specified in abstract) | Much smaller RBA (Relative Binding Affinity) than Diethylstilbestrol (a strong synthetic estrogen). | [1] |
| Cellular Proliferation | MCF-7 human breast cancer cell proliferation | Stimulated proliferation to the same maximal level as E2. | Maximal cell yield at 3x10⁻¹¹ M. | Required a concentration ~100,000 times higher than E2. | [1] |
| ERα Dimerization | BRET-based ERα dimerization assay (HEK293 cells) | PC₂₀: 3.09 × 10⁻⁵ M (Concentration causing 20% of the max response). | (Assay-specific reference value) | Less potent than E2; more potent than Methylparaben. | [2] |
| Transcriptional Activation | Stably Transfected Transcriptional Activation (STTA) assay (ERα-HeLa9903 cells) | PC₂₀: 1.18 × 10⁻⁶ M (Concentration causing 20% of the max response). | (Assay-specific reference value) | More potent in gene activation than in dimerization. | [2] |
| DNA Damage | Immunostaining for γ-H2AX and 53BP1 foci (human breast epithelial cells) | Induced DNA damage at concentrations of 1μM and 5μM. | Induced DNA damage at relevant physiological levels. | Induced damage at concentrations with limited transactivation. | [3] |
For researchers looking to replicate or understand the context of this data, here are the methodologies from the key assays cited.
This assay measures the initial step of estrogen signaling: the ligand-induced dimerization of the estrogen receptor.
This assay evaluates the downstream functional outcome of ER activation—the transcription of estrogen-responsive genes.
This functional assay measures the ability of a compound to stimulate the proliferation of estrogen-sensitive cells.
The following diagrams illustrate the key mechanistic pathways through which Propylparaben exerts its estrogenic effects, based on the experimental findings.
The table below summarizes validated methods for simultaneously determining propylparaben sodium along with other compounds.
| Application Context | Stationary Phase | Mobile Phase Composition | Key Runtime & Flow Rate | Detection | Primary Application & Validation |
|---|---|---|---|---|---|
| Topical Emulgel [1] [2] | SUPELCO Discovery C18 | Methanol/Phosphate buffer, pH 2.5 (65:35, v/v) | <17 min | UV Detection | Stability-indicating; separates sodium diclofenac, its degradant, methylparaben, and propylparaben. |
| Topical Gel (UPLC) [3] | Acquity BEH C18 (50 × 2.1 mm, 1.7 µm) | Triethylamine buffer (pH 2.5):THF:MeOH (665:35:300, v/v/v) | 10 min, 0.4 mL/min | UV, 252 nm | Stability-indicating; simultaneous determination of ketorolac tromethamine, sodium methylparaben, and sodium propylparaben. |
| Antitussive Kid Drops [4] | C18 (250 × 4.6 mm, 5 µm) | Phosphate buffer (pH 3.0):Acetonitrile (65:35, v/v) | 30 min, 1.0 mL/min | UV, 210 nm | Quality control; separates bronopol, sodium benzoate, methylparaben, and propylparaben. |
| Nystatin Suspension [5] | C18 | Acetonitrile/Acetate buffer, pH 4.4 (35:65, v/v) | <20 min | PDA Detector | Analysis of preservatives sodium benzoate, methylparaben, and propylparaben. |
| Cough Syrup [6] | ODS Column | Acetonitrile/Phosphate buffer, pH 2.7 (40:60, v/v) with 5mM heptanesulfonic acid sodium salt | Not Specified | UV, 214 nm | Separates dextromethorphan, phenylephrine, chlorpheniramine, methylparaben, propylparaben, and sodium benzoate. |
Here is a deeper dive into the methodologies for two of the applications, outlining the sample preparation and validation specifics.
This method uses Ultra-Performance Liquid Chromatography (UPLC) for faster analysis with high sensitivity.
This conventional HPLC method is designed for quality control of liquid orals like syrups and drops.
To help you choose the right method, consider the following decision process:
When implementing these methods, keep the following in mind:
| Preservative | Typical Concentration | Antimicrobial Spectrum | Key Applications | pH Dependency | Notable Interactions & Incompatibilities |
|---|---|---|---|---|---|
| Propylparaben Sodium | 0.01-0.3% (often with other parabens) [1] | More effective against molds and yeasts; activity increases with carbon chain length [2]. | Broad: Oral, topical, transmucosal, some parenterals [3]. | Stable over a wide pH range [3]. | Incompatible with some cyclodextrins, polysorbate 80, sorbitol, maltitol; can show discoloration with iron [3]. |
| Methylparaben | 0.01-0.3% (often with other parabens) [1] | Broad-spectrum; more active against gram-positive bacteria; also active against yeast and molds [3]. | Broad: Oral, topical, parenteral, transmucosal [3]. | Stable over a wide pH range; unstable at pH ≥8.0 [3]. | Similar to Propylparaben; potential for skin irritation; concerns about estrogenic activity [3]. |
| Benzalkonium Chloride | Varies by application | Broad-spectrum against yeast, bacteria, and mold (though some Pseudomonas strains are resistant) [3]. | Frequent in ophthalmics and parenterals; also topical and transmucosal [3]. | Active over a broad pH range [3]. | Cationic nature makes it incompatible with other cationic surfactants, phospholipids, and some APIs; can be adsorbed by membrane filters and rubber closures [3] [2]. |
| Benzyl Alcohol | Varies by application | More active against gram-positive bacteria; also active against yeast and molds [3]. | Frequent in injections; also topical, oral, transmucosal, and otic [3]. | Less dependent on pH [2]. | Can be adsorbed by rubber closures; incompatible with methylcellulose; can induce protein aggregation; not for use in neonates [3] [2]. |
| Sodium Benzoate | Varies by application | More active against gram-positive bacteria; also active against yeast and molds [3]. | Primarily oral formulations; also topical and transmucosal [3]. | Most active at acidic pH [3]. | Activity reduced by interaction with kaolin, alkalis, or heavy metals [3]. Not used in ophthalmics; can cause irritation [3]. |
For a preservative to be deemed effective for a multi-dose product, it must pass a preservative efficacy test (PET), also known as a microbial challenge test.
This is the standard method to validate a preservative's efficacy as per pharmacopoeias like USP <51> and EP 5.1.3.
Detailed Workflow:
A chemical assay is needed to ensure the preservative itself remains stable and at the required concentration throughout the product's shelf life. Chromatographic methods are commonly used.
When using this compound, efficiency cannot be considered in isolation from safety and physical compatibility.
| Aspect | Summary for Propylparaben (Sodium) | Key Comparisons with Other Parabens |
|---|---|---|
| Primary Use | Antimicrobial preservative in cosmetics, pharmaceuticals, and food [1] [2] [3]. | Used similarly to other parabens (methyl-, ethyl-, butyl-); often used in mixtures for synergistic effect [4]. |
| Key Safety Concerns | - Endocrine Disruption: Displays estrogenic activity [1].
For research and development purposes, here are the methodologies from key studies investigating propylparaben's effects.
This study provides a potential therapeutic angle, which is unusual for a compound primarily known as a preservative.
This study on butylparaben illustrates the toxicological mechanisms relevant to longer-chain parabens, which are a point of comparison for propylparaben.
The diagram below synthesizes the key cellular pathways involved in paraben toxicity, as indicated by the provided research, with a focus on the effects observed in butylparaben studies which are relevant for longer-chain parabens.
For scientists developing new drugs or formulations, consider these points:
The global market for Sodium Propyl Paraben is significant and growing. The table below summarizes key market figures from different analyst reports.
| Market Aspect | Reported Figure | Source & Year |
|---|---|---|
| Market Size (2023/2024) | ~USD 548 million to ~USD 1.1 billion [1] [2] | Credence Research (2024) [1]; DataIntelo (2023) [2] |
| Projected Market Size (2032) | ~USD 698 million to ~USD 1.8 billion [1] [2] | Credence Research [1]; DataIntelo [2] |
| Compound Annual Growth Rate (CAGR) | 5.8% to 6.5% [1] [3] [2] | Multiple Sources [1] [3] [2] |
Several factors contribute to its cost-effectiveness as a preservative:
The following table summarizes the key characteristics of Sodium Propylparaben and its common alternatives. This highlights the trade-offs involved in preservative selection.
| Preservative | Key Advantages | Key Disadvantages / Concerns |
|---|---|---|
| Sodium Propylparaben | Effective, broad-spectrum, cost-effective, highly soluble, good stability [4]. | Potential endocrine disruption, skin allergies, environmental contamination, and regulatory restrictions [5]. |
| Other Parabens (e.g., Methylparaben) | Similar efficacy and cost profile [5]. | Similar health and environmental concerns as Propylparaben [5]. |
| Formaldehyde Releasers | Effective, broad-spectrum [6]. | Potential to release formaldehyde, a known human carcinogen, leading to safety concerns [6] [7]. |
| Isothiazolinones (e.g., MIT) | Potent, effective at low concentrations [6] [7]. | High rate of allergic contact dermatitis and skin sensitization [7]. |
| Natural Alternatives (e.g., essential oils, plant extracts, vitamins) | Perceived as safer, "clean-label" appeal, address consumer demand for natural products [5] [7]. | Often less effective, require higher concentrations, can be volatile, may impart unwanted scent/color, and can be more expensive [5] [7]. |
For researchers, validating the presence and stability of Sodium Propylparaben in formulations is crucial. Here is a standard, validated experimental protocol.
Diagram 1: Sample preparation workflow for UPLC analysis of Sodium Propylparaben [8].
This method separates Sodium Propylparaben from active pharmaceutical ingredients and their degradation products, confirming its stability-indicating nature.
The method was validated as per International Council for Harmonisation (ICH) guidelines:
The choice of preservative involves balancing multiple factors, which can be visualized in the following decision pathway.
Diagram 2: A simplified decision pathway for preservative selection.
The search results provide a strong qualitative foundation but lack specific experimental data (e.g., minimum inhibitory concentrations) for a direct, quantitative head-to-head comparison of all preservatives.
To build a more robust comparison guide, I suggest you:
Propylparaben sodium demonstrates good stability under standard pharmaceutical processing and storage conditions. The table below summarizes key stability findings from experimental studies.
| Preservative | Formulation Context | Stability Conditions & Findings | Experimental Method & Key Metrics |
|---|
| This compound | Topical Gel (with Ketorolac Tromethamine) [1] | Stable under forced degradation (peroxide, acid, base, thermal, photolytic). Well-separated from degradants in a stability-indicating method. [1] | RP-UPLC Method: • Column: BEH C18 (50x2.1 mm, 1.7 µm) • Mobile Phase: Triethylamine buffer (pH 2.5):THF:MeOH • Key Metrics: Resolution from degradants, peak purity, LOQ: 2.38–7.13 µg/mL [1] | | This compound | Oral Liquid Formulations [2] | Stable for quantification in a mixture with other preservatives (bronopol, methylparaben) using a validated method. [2] | RP-HPLC Method: • Column: C18 (250 x 4.6 mm, 5 µm) • Mobile Phase: Phosphate buffer (pH 3.0):Acetonitrile (65:35) • Key Metrics: Specificity, precision, accuracy [2] | | Propylparaben (Acid Form) | Oral Syrup (with Levodropropizine) [3] | Stable with no interference from degradation products of active drugs under stress, confirming stability-indicating nature. [3] | RP-HPLC Method: • Column: X-Bridge C18 (150 x 4.6 mm, 3.5 µm) • Mobile Phase: Phosphate buffer & Ion-pair reagent / Acetonitrile (Gradient) • Key Metrics: Resolution >2.5, LOD: ~0.05 µg/mL [3] |
The experimental workflow for establishing this stability data, particularly for method development and validation, generally follows the process outlined below.
While direct, quantitative stability comparisons are limited, the following table contrasts this compound with common alternatives based on regulatory, functional, and market factors.
| Comparison Factor | This compound | Common Alternatives (e.g., Phenoxyethanol, Organic Acid Blends) |
|---|---|---|
| Regulatory Status | Increasingly Restricted (e.g., banned in leave-on cosmetics for young children in the EU; banned in food in California by 2027) [4] [5]. | Favorable for "Clean-Label"; many blends are ECOCERT/COSMOS approved (e.g., Geogard, SymGuard CD) [4]. |
| Primary Driver for Replacement | Health concerns (potential endocrine disruption) and negative consumer perception [4] [5]. | Marketed as safer, natural, and plant-derived, aligning with market trends [4]. |
| pH for Optimal Activity | Broad range (approximately 4–8) [4] [5]. | Often narrower; many require pH ≤ 5.5 for efficacy (e.g., benzoic acid-based blends) [4]. |
| Solubility | Freely soluble in water [6], easy for aqueous formulations. | Varies; some require solubilizers or are alcohol-based [4]. |
| Key Formulation Consideration | Regulatory compliance and consumer acceptance are the main challenges. | May require formulation re-engineering (pH adjustment) and preservative efficacy testing (PET) [4]. |
For a drug development professional, selecting a preservative system involves multiple criteria beyond stability. The following workflow can help guide this decision.
The search results indicate that robust, stability-indicating HPLC/UPLC methods are well-established for quantifying this compound in the presence of other ingredients and their degradation products [3] [1] [2]. You can confidently use these protocols for your quality control.
To directly compare the stability of this compound against alternatives for your specific formulation, I suggest you:
The following table consolidates quantitative validation data for propylparaben from three different stability-indicating methods as presented in the scientific literature.
| Validation Parameter | Ketorolac Tromethamine Gel (RP-UPLC) [1] | Sunscreen Lotion (RP-HPLC) [2] | Promethazine HCl Oral Solution (RP-UPLC) [3] |
|---|---|---|---|
| Analytical Technique | Reverse-Phase UPLC | Reverse-Phase HPLC | Reverse-Phase UPLC |
| Linearity Range | 2.38 - 7.13 μg/mL | 0.23 - 15.3 μg/mL | 1.0 - 8.0 μg/mL |
| Correlation Coefficient (r) | > 0.999 | Not explicitly stated | 1.00 |
| Accuracy (% Recovery) | Validated per ICH | 98 - 102% | 99.0 - 100.3% |
| Forced Degradation Studies | Performed (Acid, Base, Peroxide, Thermal, Photolytic) | Performed (Stability-indicating) | Performed (Stability-indicating) |
Here is a summary of the experimental methodologies used in the studies from which the above data were derived.
The typical workflow for developing and validating an analytical method for a component like propylparaben, based on the QbD principles discussed in the search results, can be visualized as follows. This approach ensures quality is built in from the start.
Since a direct "product comparison" is not typical in this context, you can structure your guide to compare the applicability and performance of different analytical methodologies for quantifying propylparaben.
| Experimental Context | Key Finding / Reactivity Type | Relevant Assay/System | Citation |
|---|---|---|---|
| Pharmaceutical QC Analysis | Well-separated from other preservatives & degradation products; no analytical interference. | Reversed-Phase (U)HPLC | [1] [2] [3] |
| Estrogen Receptor (ERα) Signaling | Binds and activates ERα; effects potentiated by HER2 pathway activation. | Cell-based assays (gene expression, proliferation) | [4] |
| Thyroid Receptor Signaling | Elicits distinct, non-monotonic changes in thyroid-related gene expression. | Cell-based assays (rat thyroid cells) | [5] |
| Metabolic & Oxidative Stress Pathways | Associated with perturbations in serine/glycine metabolism, oxidative stress, and mTOR signaling. | Untargeted Metabolomics | [6] |
Here are the detailed methodologies for the key experiments cited above, which you can use as a reference for experimental design.
This protocol is used for separating and quantifying this compound from other components in a topical formulation, demonstrating a lack of analytical interference.
This method provides evidence of cross-reactivity and synergistic effects at the molecular biological level.
The following diagram illustrates the cross-talk mechanism between propylparaben and the HER2 signaling pathway, as identified in the research.
Corrosive